N-Hexadecanoyl-valine
Description
Significance of N-Acyl Amino Acids as Endogenous Signaling Molecules in Biological Systems
N-acyl amino acids (NAAAs) represent a large and diverse family of lipid-derived signaling molecules that are integral to a multitude of physiological processes. nih.gov These endogenous compounds are formed through the covalent linkage of a fatty acid to the amino group of an amino acid. nih.gov The structural diversity of NAAAs, arising from the various combinations of fatty acids and amino acids, allows for a wide array of biological activities and functions.
Research has increasingly recognized the importance of NAAAs as key players in cellular communication and signaling pathways. nih.gov They are involved in the regulation of inflammation, pain perception, energy homeostasis, and neurotransmission. nih.gov Their structural similarity to other well-known lipid signaling molecules, such as the endocannabinoids, has spurred significant interest in their mechanisms of action and therapeutic potential. nih.gov The study of NAAAs is a rapidly evolving field, with new members and functions being continuously discovered, highlighting their fundamental role in health and disease. mdpi.com
Overview of N-Acyl Valine Subclass within the N-Acyl Amide Family
Within the broad family of N-acyl amides, the N-acyl valine subclass consists of molecules where the amino acid valine is acylated with a fatty acid. Valine is one of the three branched-chain amino acids (BCAAs), which are essential amino acids for humans. nih.gov The conjugation of valine with different fatty acids gives rise to a variety of N-acyl valines, each with potentially unique physicochemical properties and biological activities.
The specific properties of N-acyl valines are influenced by the nature of the attached fatty acyl chain. For instance, the length and degree of saturation of the fatty acid can affect the molecule's solubility, melting point, and its ability to interact with biological membranes and protein targets. whiterose.ac.uk While the biological roles of many N-acyl valines are still under investigation, research on related N-acyl amino acids suggests they may participate in various signaling pathways. hmdb.ca
N-Hexadecanoyl-valine as a Model Compound for Academic Investigation
This compound, also known as N-palmitoyl valine, is a specific N-acyl valine where the valine is acylated with hexadecanoic acid (palmitic acid), a common 16-carbon saturated fatty acid. nih.gov Its well-defined chemical structure, consisting of a common amino acid and a prevalent fatty acid, makes it a suitable model compound for investigating the fundamental properties of the N-acyl valine subclass.
Academic investigations into this compound have often been in the context of its physicochemical properties, particularly its behavior as a surfactant. whiterose.ac.ukacademie-sciences.fr Surfactants, or surface-active agents, are amphiphilic molecules that can reduce surface tension and are studied for a wide range of industrial and biomedical applications. Research has explored how the combination of the hydrophobic hexadecanoyl tail and the hydrophilic valine headgroup influences its aggregation behavior and surface activity. whiterose.ac.uk
Furthermore, some studies have synthesized and evaluated derivatives of this compound for their potential biological activities. For example, a study on 6-O-(this compound)-glucopyranose, a glycosylated derivative, investigated its surface-active properties and its potential as an antiproliferative agent against liver tumor cell lines in vitro. nih.govresearchgate.net While the direct investigation of this compound as an endogenous signaling molecule is not as extensive as for other NAAAs, its study as a surfactant and a synthetic building block provides valuable insights into the structure-function relationships within the N-acyl amino acid family.
Detailed Research Findings
Research on this compound and its derivatives has provided insights into their synthesis and physicochemical properties, particularly in the realm of surfactants.
A common method for the synthesis of N-acyl amino acids like this compound involves the Schotten-Baumann reaction, where an amino acid is acylated using a fatty acyl chloride in the presence of a base. researchgate.net This method allows for the specific and efficient production of the desired N-acyl amino acid.
The physicochemical properties of N-acyl amino acids are of significant interest. For instance, the critical micelle concentration (CMC) is a key parameter for surfactants, representing the concentration at which micelles start to form. A study investigating a series of N-acyl amino acid-based surfactants reported the CMC values for homologs with varying fatty acyl chain lengths. For valine-based surfactants, the CMC values were found to be 2.39, 1.94, and 1.74 mmol/L for dodecanoyl, tetradecanoyl, and hexadecanoyl chains, respectively. nih.gov This demonstrates that as the hydrophobic chain length increases, a lower concentration is required for micelle formation.
The table below summarizes the Critical Micelle Concentration (CMC) for a homologous series of N-acyl-valine surfactants.
| Fatty Acyl Chain | CMC (mmol/L) |
| Dodecanoyl (C12) | 2.39 |
| Tetradecanoyl (C14) | 1.94 |
| Hexadecanoyl (C16) | 1.74 |
| Data sourced from a study on homologous series of surfactants. nih.gov |
In a study that synthesized and evaluated 6-O-(N-acyl-valine)-glucopyranose derivatives, the compound containing the hexadecanoyl group showed significant antiproliferative effects on certain liver tumor cell lines in vitro. nih.govresearchgate.net This suggests that the conjugation of this compound with other molecules can lead to compounds with interesting biological activities that warrant further investigation.
While direct research on the signaling roles of endogenous this compound is limited, the broader class of N-acyl amino acids is known to interact with various cellular targets. nih.gov The specific biological functions of this compound within complex physiological systems remain an area for future exploration.
Properties
Molecular Formula |
C21H41NO3 |
|---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
(2S)-2-(hexadecanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C21H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25)/t20-/m0/s1 |
InChI Key |
OGLNTVZUARMGNY-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Natural Occurrence and Structural Diversity of N Hexadecanoyl Valine and Analogs
Identification and Distribution in Biological Sources
The presence of N-Hexadecanoyl-valine and its analogs across different life forms underscores their fundamental importance in biochemistry and cellular signaling.
Occurrence in Marine Microorganisms (e.g., Roseobacter Group Bacteria)
Bacteria belonging to the Roseobacter group, which are prevalent in many marine environments, are known to produce a variety of secondary metabolites, including N-acyl amino acid methyl esters. beilstein-journals.org While N-acylhomoserine lactones (AHLs) are well-studied quorum sensing molecules in these bacteria, related compounds like N-acylalanine methyl esters (NAMEs) have also been identified. beilstein-journals.org
Recent studies have expanded this family to include N-acylvaline methyl esters (NAVMEs). beilstein-journals.orgnih.gov Specifically, research on various Roseobacter isolates from macroalgae has led to the identification of new NAVMEs, alongside other N-acyl amino acid derivatives. researchgate.net These compounds are typically produced in low quantities, making their detection reliant on sensitive techniques like mass spectrometry. nih.govresearchgate.net The structural similarity of these N-acylated amino acid methyl esters to AHLs suggests a potential, yet unconfirmed, role as signaling molecules in the marine ecosystem. nih.gov
Endogenous Presence of N-Acyl Valine Compounds in Mammalian Systems
N-acyl amides, the broader family to which this compound belongs, are recognized as an important class of endogenous signaling molecules in mammals. wikipedia.org These compounds are involved in a wide array of physiological processes. wikipedia.org While initial research focused on N-acyl amides like anandamide (B1667382), the discovery of a vast number of naturally occurring N-acyl amines has broadened the scope of the field. nih.gov
N-acyl amino acids, including those with a valine head group, are part of the complex lipid signaling system known as the endocannabinoidome. nih.gov For instance, N-palmitoyl glycine (B1666218), which shares the same acyl chain as this compound, has been identified in murine cells and tissues as well as human fluids. mdpi.com The presence of various N-acyl amino acids in mammalian systems points to their involvement in metabolic regulation and cell signaling. frontiersin.org
Detection in Invertebrate Species (e.g., Drosophila melanogaster)
The fruit fly, Drosophila melanogaster, has emerged as a valuable model organism for studying lipid signaling. wikipedia.org Targeted lipidomics studies in Drosophila have identified a significant number of N-acyl amides. plos.org These include N-acyl derivatives of several amino acids, such as valine, leucine (B10760876), alanine (B10760859), tyrosine, phenylalanine, and serine. mdpi.com
The identification of these compounds in Drosophila suggests that the N-acyl amide signaling system is conserved across different evolutionary lineages. wikipedia.org The presence of N-oleoyl-glycine, another N-acyl amino acid, has also been confirmed in Drosophila melanogaster. mdpi.comnih.gov The study of these molecules in invertebrates provides crucial insights into their fundamental biological functions. plos.org
Structural Elucidation of this compound and Related N-Acyl Valines
The precise identification and characterization of this compound and its analogs are crucial for understanding their biological activities. This involves detailed analysis of their chemical structures, including the nature of the acyl chain and the stereochemistry of the amino acid.
Characterization of Saturated and Unsaturated N-Acyl Valine Forms (e.g., N-[(Z)-hexadec-9-enoyl]valine methyl ester)
Research into marine Roseobacter group bacteria has led to the characterization of both saturated and unsaturated forms of N-acyl valines. beilstein-journals.org For example, N-[(Z)-hexadec-9-enoyl]valine methyl ester has been identified, which contains a monounsaturated C16 acyl chain. beilstein-journals.org The structure of this compound, including the position of the double bond, was confirmed through synthesis and derivatization techniques. beilstein-journals.org
The saturated counterpart, this compound, features a palmitoyl (B13399708) group as its acyl chain. The characterization of these different forms is often achieved through a combination of gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC/ESI-MS). beilstein-journals.org The fragmentation patterns observed in mass spectrometry are instrumental in identifying the specific acyl chain and amino acid components. researchgate.net
| Compound Name | Molecular Formula | Natural Source (Example) |
| This compound | C21H41NO3 | Mammalian Systems, Marine Bacteria |
| N-[(Z)-hexadec-9-enoyl]valine methyl ester | C22H41NO3 | Roseovarius sp. |
| N-palmitoyl glycine | C18H35NO3 | Murine tissues, Human fluids |
| N-oleoyl-glycine | C20H37NO3 | Drosophila melanogaster, Mammalian tissues |
Analysis of Regioisomers and Stereoisomers
The analysis of regioisomers and stereoisomers is a critical aspect of structural elucidation, as these subtle differences can significantly impact biological activity. researchgate.net For N-acyl amino acids, this includes determining the specific position of functional groups on the acyl chain and the stereochemistry (L- or D-configuration) of the amino acid.
The synthesis of these compounds for use as analytical standards is a key step in their characterization. beilstein-journals.org For instance, the synthesis of N-acylated valine methyl esters has been described, allowing for the verification of structures identified in natural extracts. beilstein-journals.org Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and chiral chromatography, are often employed to distinguish between different isomers. mdpi.combeilstein-journals.org The precise stereochemical and regiochemical assignment is essential for understanding the specific interactions of these molecules with their biological targets.
Influence of Structural Modifications (e.g., Methylation, Hydroxylation, Cyclization)
The basic structure of N-acyl amino acids (NAAAs) can be extensively modified, leading to a wide array of analogs with diverse properties. These modifications, including methylation, hydroxylation, and cyclization, can significantly alter the physicochemical characteristics and biological functions of the parent molecule.
Methylation
N-methylation, the addition of a methyl group to the amide nitrogen of the peptide bond, is a common modification in nonribosomal peptide synthesis. monash.edu This structural change has profound effects on the molecule's properties. A primary consequence of N-methylation is an increase in lipophilicity. monash.eduresearchgate.net This enhanced lipophilicity can improve the molecule's solubility in non-aqueous environments and increase its ability to permeate biological membranes, potentially making the resulting peptides more bioavailable. monash.eduresearchgate.net
From a chemical synthesis perspective, N-methylation of N-acyl amino acids can be achieved using various methods. One of the most widely applied techniques involves the use of sodium hydride and methyl iodide. monash.educdnsciencepub.com This method has been used to synthesize a broad range of N-methyl amino acids (NMAs). monash.edu An alternative approach involves the permethylation of peptides using silver oxide and methyl iodide. monash.edu More recent developments include amidation strategies that utilize a Brønsted acid to accelerate the generation of a highly reactive acyl N-methylimidazolium cation, enabling the synthesis of bulky N-methylated peptides. nih.gov
The introduction of a methyl group also provides steric hindrance that can protect the amide bond from proteolytic degradation, thus enhancing the metabolic stability of the peptide. researchgate.netgoogle.com This increased stability, combined with altered conformational properties, makes N-methylation a key strategy in the design of peptidomimetics with potential therapeutic applications. researchgate.net
| Modification | Method/Enzyme | Example Compound(s) | Key Finding/Effect | Reference |
|---|---|---|---|---|
| N-Methylation | Sodium Hydride / Methyl Iodide | N-acyl amino acids, N-carbobenzoxyleucine | A broadly applied method for synthesizing N-methyl amino acid derivatives. monash.educdnsciencepub.com | monash.educdnsciencepub.com |
| N-Methylation | Silver Oxide / Methyl Iodide | N-carbamate protected α-amino acids (e.g., Alanine, Valine) | Used for the permethylation of peptides and synthesis of N-methyl amino acid esters. monash.edu | monash.edu |
| N-Methylation | Acyl N-methylimidazolium cation generation | Bulky peptides (e.g., Pterulamides I-IV) | Accelerated amidation, enabling synthesis of complex N-methylated peptides. nih.gov | nih.gov |
| N-Methylation | General | Peptides | Increases lipophilicity, enhances membrane permeability, and improves stability against proteases. monash.eduresearchgate.net | monash.eduresearchgate.net |
Hydroxylation
Hydroxylation, the introduction of a hydroxyl (-OH) group, is another critical modification that diversifies the structure and function of N-acyl amino acids. This modification can occur on the fatty acid chain of the molecule. For instance, the cytochrome P450 enzyme CYP4F2 has been shown to catalyze the omega-hydroxylation of the fatty acid tail in compounds like N-oleoyl-leucine and N-oleoyl-phenylalanine. nih.gov This process leads to the formation of previously unknown lipid metabolites, such as hydroxy-oleoyl-leucine and hydroxy-oleoyl-phenylalanine, thereby expanding the diversity of this lipid signaling family. nih.gov
Enzymatic hydroxylation is a known metabolic pathway for other fatty acid amides, and similar processes are proposed for NAAAs. researchgate.net Enzymes such as cyclooxygenase-2 (COX-2) and various lipoxygenases (LOXs) are known to oxidize the acyl moiety of related molecules like N-arachidonoylglycine and anandamide. researchgate.net These enzymatic actions could theoretically modify the acyl chains of NAAAs, including the hexadecanoyl group of this compound, introducing hydroxyl groups and creating a new range of metabolites. researchgate.net Engineered microbial cells can also be modified to modulate the hydroxylation of the fatty acid portion of acyl amino acids. google.com
| Modification | Enzyme/System | Example Compound(s) | Key Finding/Effect | Reference |
|---|---|---|---|---|
| Omega-Hydroxylation | CYP4F2 (Cytochrome P450) | N-oleoyl-leucine, N-oleoyl-phenylalanine | Metabolic diversification through the creation of novel hydroxy-N-acyl amino acids. nih.gov | nih.gov |
| Oxidation/Hydroxylation | Cyclooxygenase-2 (COX-2), Lipoxygenases (LOXs) | N-arachidonoylglycine, Anandamide (as models) | Putative pathway for modifying the acyl chain of NAAAs, leading to hydroxylated derivatives. researchgate.net | researchgate.net |
| Hydroxylation | Engineered Microbial Cells | Acyl amino acids | Genetic modifications can modulate the hydroxylation of the fatty acid portion. google.com | google.com |
Cyclization
Cyclization represents a significant structural modification that can dramatically alter a molecule's conformation and properties. In the context of lipoamino acids, cyclization can occur through various means, including the formation of internal amide or ester bonds. For example, lipopeptides produced by Bacillus and Paenibacillus species often feature cyclic structures where the ring is formed via a bond involving the C-terminal carboxylic acid residue. nih.gov
The process of cyclization can be driven by intramolecular reactions. Computational studies on the dissociation of lipo-glutamate anions suggest the potential for cyclization through the formation of a seven-membered ring tetrahedral intermediate. nih.gov Cyclization can also be a deliberate synthetic strategy to enhance metabolic stability. scirp.org The cyclization of peptides, including those functionalized with lipoamino acids, through methods like disulfide bridge formation has been shown to improve stability against enzymatic degradation in human plasma. scirp.org A notable consequence of such cyclization is a significant increase in the molecule's lipophilicity. scirp.org This increased lipophilicity can, however, impact solubility in aqueous solutions. scirp.org The formation of larger, self-assembled structures like liposomes from lipoamino acids and lipopeptides can also be considered a form of intermolecular cyclization. researchgate.net
| Modification | Mechanism/Source | Example Compound(s) | Key Finding/Effect | Reference |
|---|---|---|---|---|
| Cyclic Lipopeptides | Biosynthesis in Bacillus and Paenibacillus spp. | Plipastatins | Ring formation often occurs via ester or amide bond involving the C-terminus. nih.gov | nih.gov |
| Cyclization | Synthetic (Disulfide Bridge) | Endomorphin-1 derivatives with lipoamino acids | Greatly improved stability towards enzymatic degradation; significant increase in lipophilicity. scirp.org | scirp.org |
| Cyclization | Theoretical (Intramolecular) | Lipo-glutamate anion | A proposed mechanism involves the formation of a seven-membered ring intermediate. nih.gov | nih.gov |
| Liposome Formation | Self-assembly | Lipoamino acids, Lipopeptides | Molecules can self-assemble into larger cyclic structures (liposomes) under certain conditions. researchgate.net | researchgate.net |
Synthetic Methodologies and Chemical Modifications of N Hexadecanoyl Valine and Derivatives
Strategies for N-Acylation of Valine and its Esters
N-acylation is the fundamental process for synthesizing N-Hexadecanoyl-valine. This involves reacting valine or a valine ester with hexadecanoic acid or an activated derivative. Chemical synthesis is a primary route for both laboratory and industrial production of N-acyl amino acids researchgate.net.
Direct condensation involves the reaction of a fatty acid with an amino acid, typically at high temperatures (above 170°C), to form the N-acyl amino acid salt by eliminating a molecule of water researchgate.net. This method is one of the main chemical synthesis approaches for N-acyl amino acid surfactants researchgate.net. While straightforward in principle, these high-temperature conditions can be harsh and may not be suitable for sensitive molecules. The process generally involves heating the fatty acid and the amino acid salt together to facilitate the dehydration and subsequent amide bond formation researchgate.net.
To achieve milder reaction conditions and higher yields, hexadecanoic acid is often converted into a more reactive intermediate. This "activation" makes the carboxyl carbon more susceptible to nucleophilic attack by the amino group of valine.
A common method is the Schotten-Baumann reaction, which involves the use of fatty acyl chlorides researchgate.net. In a representative procedure for a similar compound, N-Palmitoyl-d-Leucine, palmitoyl (B13399708) chloride is added dropwise to a suspension of the amino acid in a basic aqueous solution at low temperatures (e.g., 0°C) nih.gov. The base, such as sodium bicarbonate, neutralizes the hydrochloric acid byproduct generated during the reaction, driving it to completion nih.gov. This approach is widely applied in industry but conventional chemical synthesis may involve toxic chlorinating agents for the initial carboxylic acid activation researchgate.netnih.gov.
Another strategy involves the amidation of fatty acid activated esters researchgate.net. These activated esters can be prepared using various coupling agents that form a good leaving group, thereby facilitating the subsequent amidation reaction with the amino acid.
| Activation Method | Reagents | Key Features |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Highly reactive intermediate; reaction is typically fast. nih.gov |
| Schotten-Baumann Reaction | Fatty Acyl Chloride, Base (e.g., NaOH, NaHCO₃) | Performed in a basic mixed solvent system; widely used in industry. researchgate.netnih.gov |
| Activated Esters | Coupling agents (e.g., DCC, HOBt) | Forms an active ester intermediate that reacts with the amine. researchgate.net |
Solid-Phase Peptide Synthesis (SPPS) for N-Acylated Amino Acid Conjugates
Solid-Phase Peptide Synthesis (SPPS) provides a powerful and efficient methodology for creating peptides and their derivatives, including N-acylated amino acids bachem.comnih.gov. In this technique, the C-terminus of an amino acid or peptide is anchored to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner bachem.comnih.gov.
For the synthesis of this compound conjugates, the valine residue would first be attached to the solid support. After the desired peptide chain is assembled, the N-terminal amino group is deprotected and then acylated with hexadecanoic acid. This N-terminal acylation with a fatty acid is a well-established modification in SPPS, often referred to as myristoylation or palmitoylation peptide.com. The fatty acid is coupled to the N-terminal amine of the resin-bound peptide using standard peptide coupling protocols peptide.com.
The key advantage of SPPS is that excess reagents and soluble by-products are easily removed by simple filtration and washing of the resin, which simplifies the purification process and allows reactions to be driven to completion using an excess of reagents bachem.comnih.gov. Once the synthesis is complete, the N-acylated product is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA) nih.gov.
General Steps in SPPS for N-Hexadecanoyl Conjugates:
Resin Loading: The C-terminal amino acid (e.g., valine) is anchored to the solid support resin peptide.com.
Deprotection: The temporary protecting group on the α-amino group (e.g., Fmoc or Boc) is removed bachem.compeptide.com.
Coupling: The next protected amino acid is coupled to the growing chain. This cycle is repeated until the desired peptide sequence is achieved nih.gov.
N-Terminal Acylation: After the final amino acid is added and its N-terminal protecting group is removed, hexadecanoic acid is coupled to the free N-terminal amine using standard coupling reagents peptide.com.
Cleavage: The final N-hexadecanoyl peptide is cleaved from the resin, typically along with the removal of any side-chain protecting groups bachem.comnih.gov.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods combine the advantages of chemical and enzymatic synthesis to produce N-acyl amino acids under mild and environmentally friendly conditions researchgate.netnih.gov. Enzymes, such as lipases or proteases, are used as catalysts due to their high specificity and ability to function under gentle reaction conditions, avoiding the harsh chemicals and high temperatures of some traditional chemical methods researchgate.netnih.gov.
One approach involves the direct enzymatic condensation of a fatty acid and an amino acid in a non-aqueous or low-water system to favor synthesis over hydrolysis researchgate.net. For instance, acylase I from pig kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-l-amino acids from lauric acid and the corresponding amino acid in a glycerol-water system researchgate.net. This enzyme could potentially be applied to the synthesis of this compound.
Another strategy is the ester-amide interconversion pathway. This involves an initial esterification reaction followed by an aminolysis cascade, which can expand the range of enzymes and substrates suitable for synthesizing a diverse array of N-acyl amino acid amides nih.gov. Thioester-mediated reactions, which are common in biosynthesis, also serve as an inspiration for chemoenzymatic strategies. These methods can involve an N-to-S acyl transfer to convert a stable amide into a more reactive thioester, which can then be used to form new amide bonds under mild conditions acs.orgchemrxiv.org.
| Enzymatic Strategy | Enzyme Type | Mechanism | Advantages |
| Reverse Hydrolysis | Acylase, Lipase (B570770), Protease | Direct condensation of fatty acid and amino acid in a low-water environment. researchgate.netresearchgate.net | Mild reaction conditions, green and pollution-free. researchgate.net |
| ATP-Dependent Synthesis | Acyl-adenylating enzymes | Couples ATP hydrolysis with the formation of a reactive acyl-adenylate intermediate. nih.gov | High energy intermediate drives the reaction. |
| ATP-Independent Synthesis | Hydrolases (Lipases, Aminoacylases) | Relies on the formation of a transient acyl-enzyme intermediate to activate the carboxylic acid. nih.gov | Does not require an external energy cofactor like ATP. |
| Ester-Amide Interconversion | Hydrolases | An initial esterification is followed by an enzyme-catalyzed aminolysis reaction. nih.gov | Expands substrate scope for amide formation. |
Derivatization Strategies for Enhanced Stability and Specificity
The carboxylic acid group of this compound can be derivatized, most commonly through esterification, to modify its physicochemical properties. The synthesis of the corresponding methyl ester, this compound methyl ester, is a common modification.
A general and efficient method for the esterification of amino acids involves reacting the amino acid with an alcohol, such as methanol (B129727), in the presence of an activating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. A typical procedure involves adding thionyl chloride slowly to cold anhydrous methanol, followed by the addition of the amino acid (or in this case, the N-acylated amino acid) and refluxing the mixture guidechem.com.
Another convenient method utilizes trimethylchlorosilane (TMSCl) with methanol at room temperature. This system is effective for preparing methyl esters of various amino acids and their derivatives in good to excellent yields nih.gov. The procedure involves adding TMSCl to the amino acid, followed by methanol, and stirring the solution at room temperature until the reaction is complete nih.gov. These methods provide the corresponding amino acid ester hydrochlorides, which can be neutralized in a subsequent step nih.gov. Such esterification can increase the lipophilicity of the molecule and may be used to protect the carboxylic acid group during further chemical modifications.
Glycosylation and Glucosyl Ester Formation
The glycosylation of this compound introduces a carbohydrate moiety, which can significantly alter its physicochemical properties, such as solubility and interaction with biological systems. This modification can be achieved through several synthetic routes, primarily targeting the carboxyl group of the valine residue to form a glucosyl ester or modifying the hexadecanoyl chain.
One common approach to forming a glucosyl ester of this compound involves the activation of the carboxylic acid followed by reaction with a protected glucose derivative. For instance, the carboxyl group of this compound can be activated using a carbodiimide reagent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated species can then react with a partially protected glucopyranose, for example, one with hydroxyl groups protected by benzyl or acetyl groups, to yield the protected this compound glucosyl ester. Subsequent deprotection under appropriate conditions, such as hydrogenolysis for benzyl groups or mild basic conditions for acetyl groups, affords the final glycosylated product.
Alternatively, enzymatic methods offer a high degree of stereoselectivity. Lipases or glycosidases can be employed in non-aqueous media to catalyze the esterification of this compound with glucose. This biocatalytic approach often proceeds under milder reaction conditions and can favor the formation of a specific anomer of the glucosyl ester.
It is important to note that the direct N-glycosylation at the amide nitrogen of this compound is generally not feasible due to the stability of the amide bond. However, modifications to the hexadecanoyl chain before its conjugation to valine could potentially incorporate a glycosidic linkage.
Table 1: Comparison of Synthetic Methods for Glucosyl Ester Formation of this compound
| Method | Reagents/Catalysts | Advantages | Disadvantages |
| Chemical Synthesis | DCC, DMAP, Protected Glucose | High yield, well-established | Requires protection/deprotection steps, potential for side reactions |
| Enzymatic Synthesis | Lipase or Glycosidase, Glucose | High stereoselectivity, mild conditions | Lower yields, enzyme stability can be an issue |
Introduction of Hydroxyl Groups and Aromatic Rings for Functional Modulation
The introduction of hydroxyl groups or aromatic rings into the structure of this compound can modulate its biological activity and signaling properties by altering its polarity and potential for specific molecular interactions.
Hydroxylation:
Hydroxylation can be targeted to either the hexadecanoyl chain or the valine residue.
Hydroxylation of the Hexadecanoyl Chain: Cytochrome P450 monooxygenases are a class of enzymes capable of hydroxylating long-chain fatty acids at various positions. By selecting a specific P450 enzyme, it is possible to achieve regioselective hydroxylation of the palmitoyl moiety of this compound. For example, ω-hydroxylases can introduce a hydroxyl group at the terminal methyl group of the fatty acid chain. This modification increases the polarity of the molecule.
Hydroxylation of the Valine Residue: While direct hydroxylation of the valine side chain is challenging, enzymatic methods using specific hydroxylases that act on amino acid derivatives could be explored. For instance, enzymes that hydroxylate related N-acyl amino acids might exhibit activity towards this compound, potentially introducing a hydroxyl group on the isopropyl side chain. mdpi.com
Introduction of Aromatic Rings:
The incorporation of an aromatic ring can be achieved through several synthetic strategies.
Acylation with an Aromatic Fatty Acid Analogue: Instead of hexadecanoic acid, an aromatic-containing carboxylic acid could be used in the initial synthesis to produce an N-aroyl-valine derivative. For example, using phenylacetic acid or a longer-chain phenylalkanoic acid would introduce a phenyl group.
Modification of the Valine Residue: While synthetically complex, it is conceivable to start with a modified valine residue that already contains an aromatic ring before the acylation step. However, a more direct approach involves the use of N-acyl aromatic amino acids in biosynthetic pathways. frontiersin.orgresearchgate.netnih.gov While not a direct modification of this compound, this highlights a biological route to similar structures.
Table 2: Potential Functional Modifications of this compound
| Modification | Potential Method | Target Site | Expected Change in Property |
| Hydroxylation | Cytochrome P450 enzymes | Hexadecanoyl chain | Increased polarity, altered membrane interaction |
| Hydroxylation | Specific amino acid hydroxylases | Valine side chain | Increased polarity, potential for new hydrogen bonding |
| Aromatic Ring Introduction | Synthesis with aromatic fatty acid | Acyl chain | Increased hydrophobicity, potential for π-π stacking interactions |
Isotopic Labeling for Metabolic Tracing Studies
Isotopic labeling of this compound is a crucial technique for studying its metabolic fate, distribution, and mechanism of action in biological systems. Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly used.
The synthesis of isotopically labeled this compound can be achieved by incorporating labeled precursors at different stages of the synthesis.
Labeling the Hexadecanoyl Moiety: Commercially available isotopically labeled hexadecanoic acid (e.g., [¹³C₁₆]-palmitic acid or [D₃₁]-palmitic acid) can be activated and coupled with unlabeled L-valine to produce this compound labeled in the fatty acid chain. This allows for tracing the metabolism of the lipid portion of the molecule.
Labeling the Valine Moiety: Commercially available isotopically labeled L-valine (e.g., [¹³C₅, ¹⁵N]-L-valine or [D₈]-L-valine) can be acylated with unlabeled hexadecanoic acid to introduce the label into the amino acid portion. beilstein-journals.org This enables the tracking of the valine-derived part of the molecule.
Dual Labeling: By using both labeled hexadecanoic acid and labeled L-valine, a dually labeled this compound can be synthesized. This can provide more detailed information on whether the molecule remains intact or is metabolized into its constituent parts.
The choice of isotope and labeling position depends on the specific research question and the analytical technique to be used for detection and quantification, which is typically mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Table 3: Common Isotopes and Their Application in Labeling this compound
| Isotope | Labeled Precursor Example | Purpose of Labeling |
| ¹³C | [¹³C₁₆]-Hexadecanoic acid | Tracing the carbon skeleton of the fatty acid |
| ¹³C, ¹⁵N | [¹³C₅, ¹⁵N]-L-valine | Tracing the amino acid backbone |
| ²H (D) | [D₃₁]-Hexadecanoic acid | Introducing a heavy label for mass spectrometry-based quantification |
| ²H (D) | [D₈]-L-valine | Tracing the valine side chain and backbone |
Biochemical Pathways and Enzymatic Regulation of N Acyl Valine Metabolism
Biosynthesis Mechanisms of N-Acyl Valine Compounds
The synthesis of N-acyl valine compounds, such as N-Hexadecanoyl-valine, is thought to occur through various enzymatic pathways, with evidence pointing towards both direct condensation and acyl-CoA dependent reactions.
Proposed Enzymatic Pathways
The formation of the amide bond between a fatty acid and the amino acid valine can be catalyzed by several types of enzymes. One proposed mechanism involves the direct condensation of a fatty acid and an amino acid. nih.gov This reaction, which is essentially the reverse of hydrolysis, can be facilitated by enzymes such as lipases and acylases under specific conditions. researchgate.netresearchgate.net For instance, acylase I from pig kidney has been shown to catalyze the synthesis of various N-acyl-L-amino acids. researchgate.netdss.go.th
Another significant pathway involves the enzyme Peptidase M20 Domain Containing 1 (PM20D1). PM20D1 is a circulating enzyme that has been shown to catalyze the bidirectional reaction of both synthesizing and hydrolyzing N-acyl amino acids. wikipedia.orgelifesciences.org This dual functionality positions PM20D1 as a key regulator of the levels of circulating NAAAs. elifesciences.orglonglabstanford.org Overexpression of PM20D1 in mice has been demonstrated to increase the levels of various N-acyl amino acids in the blood, supporting its role in their biosynthesis. wikipedia.org
Precursors and Substrate Specificities
The primary precursors for the biosynthesis of this compound are hexadecanoic acid (palmitic acid) and the amino acid L-valine. The enzymatic pathways involved exhibit certain substrate specificities. For instance, some enzymes may utilize free fatty acids directly, while others require the fatty acid to be in an activated form, such as an acyl-coenzyme A (CoA) thioester. mdpi.comnih.gov The use of acyl-CoA as a donor for the acyl group is a common strategy in lipid metabolism.
The specificity of the enzymes for the amino acid component also varies. While some enzymes, like glycine (B1666218) N-acyltransferase (GLYATL), show a preference for glycine, others have a broader substrate scope that can include valine. mdpi.com The enzyme PM20D1, for example, can act on a variety of amino acids and fatty acids to generate a diverse range of N-acyl amino acids. wikipedia.orgelifesciences.org
Table 1: Key Enzymes and Precursors in N-Acyl Valine Biosynthesis
| Enzyme/Enzyme Class | Proposed Function | Precursors |
| Lipases, Acylases | Catalyze direct condensation | Fatty Acid + Amino Acid |
| Peptidase M20 Domain Containing 1 (PM20D1) | Bidirectional synthesis and hydrolysis | Free Fatty Acid + Free Amino Acid |
| Acyl-CoA Synthetases/Thioesterases | Activation of fatty acids | Fatty Acid + CoA |
| N-Acyltransferases | Transfer of acyl group from acyl-CoA | Acyl-CoA + Amino Acid |
Unidentified Biosynthetic Routes for Specific N-Acyl Amides
Despite the identification of enzymes like PM20D1 and the proposed roles for lipases and acylases, the complete biosynthetic pathways for all N-acyl amides, including specific compounds like this compound, are not yet fully understood. mdpi.com It is likely that other, yet to be identified, enzymes and pathways contribute to the endogenous production of the diverse array of N-acyl amino acids found in biological systems. The complexity and structural diversity of this lipid family suggest that multiple enzymatic systems may be in place to regulate their synthesis in a tissue-specific and context-dependent manner. elifesciences.org
Catabolism and Degradation Pathways of N-Acyl Valine
The biological activity of this compound is terminated through enzymatic degradation, primarily via hydrolysis of the amide bond. Oxidative metabolism may also play a role in its breakdown.
Hydrolysis by Fatty Acid Amide Hydrolase (FAAH) and Related Enzymes
The primary enzyme responsible for the degradation of a wide range of fatty acid amides, including N-acyl amino acids, is Fatty Acid Amide Hydrolase (FAAH). wikipedia.orghmdb.ca FAAH is an integral membrane enzyme that catalyzes the hydrolysis of the amide bond, releasing the constituent fatty acid and amino acid. hmdb.caresearchgate.net The activity of FAAH effectively terminates the signaling functions of these molecules. hmdb.ca
The substrate specificity of FAAH can vary depending on the nature of both the acyl chain and the amino acid. mdpi.com While FAAH is well-known for its role in the breakdown of the endocannabinoid anandamide (B1667382), it also hydrolyzes other N-acyl amides. plos.org In addition to FAAH, the aforementioned enzyme PM20D1 also contributes to the hydrolysis of N-acyl amino acids, acting as a key regulator of their circulating levels. wikipedia.orgelifesciences.org Mice lacking PM20D1 show a significant reduction in NAA hydrolase activity in their tissues and blood. longlabstanford.org
Table 2: Key Enzymes in N-Acyl Valine Catabolism
| Enzyme | Function | Products of Hydrolysis |
| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of the amide bond | Fatty Acid + Valine |
| Peptidase M20 Domain Containing 1 (PM20D1) | Hydrolysis of the amide bond | Fatty Acid + Valine |
Oxidative Metabolism and Potential Linkages to Eicosanoid Biosynthesis
In addition to hydrolysis, oxidative metabolism represents another potential route for the degradation of N-acyl amino acids. This is particularly evident for NAAAs containing polyunsaturated fatty acids like arachidonic acid. mdpi.com These molecules can be substrates for enzymes of the eicosanoid biosynthesis pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to the formation of oxidized, eicosanoid-like signaling molecules. mdpi.complos.org Eicosanoids are potent signaling molecules involved in inflammation and other physiological processes. wikipedia.orgslideshare.net
While the direct oxidative metabolism of saturated N-acyl amino acids like this compound by COX or LOX enzymes is less established, the potential for enzymatic oxidation of the fatty acid component exists. The fatty acid released upon hydrolysis of this compound, palmitic acid, can undergo its own metabolic pathways. Although a direct link to the classic eicosanoid synthesis cascade, which primarily utilizes 20-carbon polyunsaturated fatty acids, is not immediately apparent, the broader concept of crosstalk between lipid signaling pathways suggests that the metabolism of this compound could influence other lipid-mediated signaling events. nih.gov Further research is needed to fully elucidate the extent and nature of the oxidative metabolism of saturated N-acyl valine compounds and their potential influence on eicosanoid or other oxylipin signaling pathways.
Interplay with Branched-Chain Amino Acid Metabolism
The metabolism of N-acyl amino acids (NAAAs), such as this compound, is intrinsically linked to the metabolic pathways of their constituent components: a fatty acid and an amino acid. In this case, the metabolism is intertwined with the catabolism of the essential branched-chain amino acid (BCAA), valine. This interplay involves shared substrates, enzymatic pathways, and regulatory networks that govern the flux of these molecules.
The breakdown of valine is a multi-step mitochondrial process that converts the amino acid into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, classifying valine as a glucogenic amino acid. Current time information in Somme, FR.nih.gov The initial and committing steps of this pathway are shared with the other BCAAs, leucine (B10760876) and isoleucine.
The catabolic sequence begins with the reversible transamination of valine, a reaction catalyzed by branched-chain aminotransferase (BCAT). This enzyme transfers the amino group from valine to α-ketoglutarate, yielding glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA), α-ketoisovaleric acid (also known as 3-methyl-2-oxobutanoic acid). researchgate.netresearchgate.net
Following its formation, α-ketoisovaleric acid undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. researchgate.netnih.gov This reaction is the rate-limiting step in BCAA catabolism and produces isobutyryl-CoA. researchgate.net Subsequent enzymatic reactions further metabolize isobutyryl-CoA. A key intermediate formed during this downstream processing is 3-hydroxyisobutyrate (B1249102) (3-HIB). asm.orgfrontiersin.org 3-HIB is produced from 3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). asm.orgnih.gov Unlike most intermediates in the pathway which remain as CoA esters, free 3-HIB can be released from the mitochondria into circulation. asm.org The pathway ultimately concludes with the formation of succinyl-CoA, which enters the TCA cycle for energy production or gluconeogenesis. pnas.org
| Enzyme/Complex | Reaction | Key Metabolite(s) Formed |
| Branched-Chain Aminotransferase (BCAT) | Valine + α-ketoglutarate ⇌ α-Ketoisovaleric acid + Glutamate | α-Ketoisovaleric acid |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | α-Ketoisovaleric acid + CoA + NAD+ → Isobutyryl-CoA + CO2 + NADH | Isobutyryl-CoA |
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | 3-Hydroxyisobutyryl-CoA + H2O → 3-Hydroxyisobutyrate + CoA | 3-Hydroxyisobutyrate |
The enzymatic control of BCAA catabolism is critical for maintaining amino acid homeostasis. The two principal regulatory enzymes are BCAT and BCKDH. While their regulation by BCAAs and other metabolic signals is well-documented, there is currently no scientific evidence to suggest a direct regulatory role for this compound or other N-acyl amino acids on the activity of these enzymes.
Branched-Chain Amino Acid Transaminase (BCAT): There are two mammalian isoforms, the cytosolic BCAT1 and the mitochondrial BCAT2. nih.govnih.gov The transamination reaction they catalyze is reversible and operates near equilibrium. nih.govnih.gov The direction of the reaction is largely driven by the relative concentrations of substrates and products. annualreviews.org High levels of BCAAs and α-ketoglutarate favor the formation of BCKAs and glutamate, whereas high concentrations of BCKAs and glutamate drive the reverse reaction to synthesize BCAAs. nih.govresearchgate.net The expression of BCAT enzymes can also be regulated at the transcriptional level by various factors, including nutritional status. researchgate.netlonglabstanford.org
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH): As the rate-limiting enzyme, the BCKDH complex is subject to tight regulation. researchgate.netannualreviews.org Its activity is primarily controlled by a phosphorylation/dephosphorylation cycle. mdpi.comhmdb.ca A dedicated BCKDH kinase (BCKDK) phosphorylates and inactivates the complex, while a phosphatase, known as protein phosphatase 2Cm (PP2Cm), dephosphorylates and activates it. asm.orghmdb.ca The activity of BCKDK is itself subject to allosteric regulation; it is potently inhibited by the BCKAs, particularly the keto-acid of leucine (α-ketoisocaproate). researchgate.netcocukmetabolizma.com This creates a feed-forward mechanism where an accumulation of BCKAs inhibits the kinase, leading to a more active BCKDH complex and promoting their own degradation. hmdb.ca
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is the first enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. researchgate.net It catalyzes the initial step for both valine and isoleucine synthesis. In organisms that synthesize their own valine, AHAS is a key regulatory point and is subject to feedback inhibition by the end products of the pathway: valine, leucine, and isoleucine. Current time information in Somme, FR.elifesciences.org This allosteric regulation allows the cell to control the production of BCAAs based on their availability.
Valine binds to a regulatory subunit of the AHAS enzyme, causing a conformational change that reduces its catalytic activity. elifesciences.orgnih.gov Studies involving site-directed mutagenesis have identified the specific domains on the regulatory subunit responsible for this feedback inhibition. Current time information in Somme, FR.nih.gov While valine itself is a potent inhibitor, research on valine derivatives indicates high specificity for this interaction. For instance, a study on the yeast Saccharomyces cerevisiae demonstrated that N-acetylvaline had no effect on AHAS activity, suggesting that modification of the amino group prevents its binding to the regulatory site. pnas.org Although this compound has not been explicitly tested, the finding with N-acetylvaline strongly implies that the large hexadecanoyl group attached to the nitrogen of valine would likewise prevent it from acting as a feedback inhibitor of AHAS.
A well-established phenomenon in BCAA metabolism is the antagonism observed among leucine, isoleucine, and valine. This antagonism means that a dietary excess of one BCAA can negatively impact the metabolism and plasma concentrations of the other two. researchgate.netphysiology.org This effect is not known to be mediated by N-acyl derivatives but rather by the amino acids themselves.
The primary mechanisms for this antagonism are:
Competition for Transport: Leucine, isoleucine, and valine share common transport systems, such as the Large Neutral Amino Acid Transporter (LAT1), for entry into cells and across the blood-brain barrier. cocukmetabolizma.comnih.gov An excess of one BCAA, particularly leucine, can outcompete the others for transport, leading to reduced tissue availability of the less abundant BCAAs. cocukmetabolizma.comnih.gov
Competition for Catabolic Enzymes: The three BCAAs are substrates for the same initial catabolic enzymes, BCAT and BCKDH. researchgate.net Leucine and its keto-acid, α-ketoisocaproate (KIC), are particularly potent in stimulating the BCKDH complex by inhibiting BCKDK. annualreviews.orgcocukmetabolizma.com This activation of the BCKDH complex can lead to an accelerated degradation of all three BCKAs, thereby depressing the plasma levels of valine and isoleucine when leucine is in excess. researchgate.net
While a direct regulatory role for this compound on BCAA metabolic enzymes has not been identified, its identity as an N-acyl amino acid (NAAA) firmly places it within a complex and expanding class of lipid signaling molecules known as the endocannabinoidome. nih.govnih.govmdpi.com The endocannabinoidome encompasses the canonical endocannabinoids (like anandamide and 2-AG), their receptors (CB1 and CB2), and a broader network of related lipid mediators, along with their respective biosynthetic and degradative enzymes. nih.gov
NAAAs, including N-acyl valines, are considered part of this system because they share key enzymatic pathways with endocannabinoids. researchgate.net
Biosynthesis and Degradation: The metabolism of circulating NAAAs is primarily regulated by two key enzymes that exhibit bidirectional activity.
Peptidase M20 domain-containing 1 (PM20D1): This is a secreted enzyme that can catalyze both the synthesis of NAAAs (from a fatty acid and an amino acid) and their hydrolysis back to the constituent parts. pnas.orgnih.govwikipedia.org Overexpression of PM20D1 in mice leads to elevated levels of circulating NAAAs. pnas.org
Fatty Acid Amide Hydrolase (FAAH): This well-known serine hydrolase is a central enzyme in the endocannabinoid system, responsible for the degradation of anandamide. nih.gov Crucially, FAAH also catalyzes the hydrolysis of a range of NAAAs. mdpi.comhmdb.caelifesciences.org The ability of FAAH to degrade NAAAs functionally links the metabolism of this compound and related lipids directly to the core machinery of the endocannabinoid system. nih.govelifesciences.org
The dual regulation by PM20D1 (primarily extracellular) and FAAH (intracellular) allows for precise control over the levels and activity of these signaling lipids in different compartments. elifesciences.org
Signaling Potential: As members of the endocannabinoidome, NAAAs have the potential to interact with a variety of molecular targets, including G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels, though specific targets for most individual NAAAs remain under investigation. frontiersin.orghmdb.ca For example, N-arachidonoyl glycine (another NAAA) is known to activate the orphan receptor GPR18. nih.gov The signaling functions of N-acyl amides are diverse, implicated in the regulation of energy homeostasis, inflammation, and pain sensation. longlabstanford.orghmdb.ca The presence of N-Stearoyl Valine (C18:0-Val), a close structural analog of this compound (C16:0-Val), in the human metabolome further supports the endogenous relevance of this class of molecules in lipid signaling. hmdb.ca
| Enzyme | Location | Primary Role in NAAA Metabolism | Connection to Endocannabinoidome |
| PM20D1 | Secreted/Extracellular | Bidirectional: Synthesizes and hydrolyzes circulating NAAAs. pnas.orgnih.gov | Regulates levels of endocannabinoid-like lipids. |
| FAAH | Intracellular | Hydrolyzes intracellular NAAAs. nih.govelifesciences.org | Key degradation enzyme for the endocannabinoid anandamide. nih.gov |
Cellular and Molecular Mechanisms of Action of N Acyl Valine Compounds
Modulation of Membrane Protein Functionality
N-Hexadecanoyl-valine and related N-acyl amides exert influence over cellular function primarily by interacting with proteins embedded in the cell membrane. This interaction can lead to the activation or inhibition of critical signaling cascades.
G-protein coupled receptors are a vast family of cell surface receptors that detect extracellular molecules and trigger internal cellular responses. wikipedia.org They are characterized by their seven-transmembrane helical structure and their coupling with intracellular G proteins. maastrichtuniversity.nl The binding of a ligand to a GPCR initiates a conformational change, leading to the activation of the G protein and subsequent downstream signaling pathways. nih.govyoutube.com
Recent studies have begun to "de-orphanize" these receptors by identifying their endogenous lipid ligands. Members of the N-acyl amide family have been shown to act as signaling molecules at GPCRs. nih.gov Specifically, N-acylglycines, a class of compounds closely related to N-acyl valines, have been identified as activators of the G-protein-coupled receptor GPR132, also known as G2A. nih.gov In one study, N-palmitoylglycine (which shares the same fatty acid as this compound) was found to be a more potent activator of GPR132 than the previously known agonist 9-hydroxyoctadecadienoic acid (9-HODE). nih.gov This activation is believed to be mediated by key amino acid residues within the receptor, with molecular modeling suggesting that an arginine residue at position 203 in transmembrane domain 5 is critical for activation by N-acylamides. nih.gov While direct studies on this compound are limited, the activity of structurally similar N-acyl amino acids suggests it may also function as a ligand for certain GPCRs, representing a significant area for future research. researchgate.netnih.gov
Transient Receptor Potential (TRP) channels are a large family of non-selective cation channels that act as cellular sensors for a wide range of stimuli, including temperature, pressure, and chemical compounds. researchgate.netresearchgate.net The TRPV subfamily, known as the vanilloid receptors, includes members TRPV1 through TRPV4, which are particularly noted for their roles in pain and inflammation. researchgate.net
N-acyl amides have emerged as a significant family of endogenous lipids that are biologically active at TRP receptors. frontiersin.org While some N-acyl amides act as agonists, activating these channels, others function as antagonists, inhibiting their activity. A screening of an extensive N-acyl amide library revealed that mixtures containing N-acyl valine did not show agonist activity at the TRPV3 channel. frontiersin.org However, further investigation of individual compounds within that mixture identified several N-acyl valines as specific antagonists of TRPV3. frontiersin.org This indicates a nuanced regulatory role for this class of compounds, where the specific fatty acid and amino acid combination determines its effect on a given channel.
| N-Acyl Valine Compound | Target Channel | Observed Effect | Source |
|---|---|---|---|
| N-docosahexaenoyl valine | TRPV3 | Antagonist | frontiersin.org |
| N-linoleoyl valine | TRPV3 | Antagonist | frontiersin.org |
| N-oleoyl valine | TRPV3 | Antagonist | frontiersin.org |
| N-stearoyl valine | TRPV3 | Antagonist | frontiersin.org |
Glycine (B1666218) transporters are membrane proteins responsible for the reuptake of the neurotransmitter glycine from the synaptic cleft, thereby terminating its signal. nih.gov There are two main types, GlyT1, located primarily on glial cells, and GlyT2, found on neurons. nih.gov Inhibiting these transporters can enhance glycinergic neurotransmission, a strategy being explored for pain management. d-nb.info
Endogenous lipids, particularly N-acyl amino acids, have been identified as novel inhibitors of glycine transporters, with a notable selectivity for GlyT2. nih.govacs.org N-arachidonyl glycine (NAGly) is a well-characterized reversible and non-competitive inhibitor of GlyT2. nih.gov Extensive research into the structure-activity relationship of this class has shown that both the acyl tail and the amino acid headgroup are crucial for inhibitory activity. elifesciences.org The potency of inhibition is influenced by the length and saturation of the fatty acid tail and the chemical nature of the amino acid. elifesciences.org For instance, N-acyl amino acids with positively charged side chains, such as lysine (B10760008) or arginine, are among the most potent inhibitors of GlyT2. nih.gov While this compound has not been specifically tested in these assays, its structure as an N-acyl amino acid with an aliphatic side chain fits the profile of a potential GlyT2 inhibitor. nih.govacs.org Furthermore, the post-translational modification of GlyT2 itself by palmitoylation (the attachment of a palmitoyl (B13399708) group) has been shown to affect the transporter's inclusion in lipid rafts, suggesting the importance of this fatty acid in the transporter's microenvironment and function. researchgate.net
Role in Lipid Metabolism Regulation within Cells
The constituent parts of this compound—a long-chain fatty acid and the branched-chain amino acid valine—are both deeply integrated into cellular lipid metabolism. Their conjugation into a single molecule suggests a potential role in modulating these fundamental metabolic processes.
Triglycerides are the primary form of energy storage in cells, synthesized through the sequential acylation of a glycerol-3-phosphate backbone. nih.gov This process, known as lipogenesis, is tightly regulated by nutritional and hormonal signals. embopress.org The final step, the conversion of diacylglycerol to triacylglycerol, is catalyzed by diacylglycerol acyltransferase (DGAT) enzymes. nih.gov
Studies investigating the metabolic effects of valine have shown that its supplementation can lead to increased triglyceride levels. In mice fed either a standard or a high-fat diet, valine supplementation resulted in significantly elevated serum triglycerides and greater fat accumulation in adipose tissue. acs.orgnih.gov Research on porcine intestinal epithelial cells further demonstrated that valine enhances triglyceride synthesis. nih.gov This effect appears to be mediated by a metabolite of valine, 3-hydroxyisobutyrate (B1249102) (3-HIB), which promotes the uptake of fatty acids, the essential building blocks for triglycerides. nih.gov Given that the hexadecanoyl (palmitoyl) component of the molecule is a primary substrate for triglyceride synthesis, the combined properties of its two components suggest that this compound could play a role in promoting triglyceride synthesis and accumulation. wikipedia.orgnih.gov
The regulation of fatty acid levels within a cell is a balance between uptake (transport), synthesis, storage, and breakdown (oxidation). Fatty acid transport across the cell membrane is facilitated by proteins such as fatty acid transport proteins (FATPs) and CD36. maastrichtuniversity.nlnih.gov Once inside the cell, fatty acids are activated to acyl-CoAs and can be shuttled into the mitochondria for β-oxidation, a process that breaks them down to generate ATP. nih.govlibretexts.orgmdpi.com
The valine component of this compound has been shown to influence both of these processes. As mentioned, the valine metabolite 3-HIB may act as a paracrine factor that stimulates fatty acid uptake, thereby increasing the intracellular pool of fatty acids available for metabolic processes. nih.gov Conversely, studies in mice have indicated that valine supplementation can suppress fatty acid oxidation. Transcriptomic analysis revealed that valine treatment in mice on a high-fat diet led to the downregulation of several genes involved in fat oxidation. nih.gov A more recent study in lean mice confirmed that high-dose valine intake inhibited the expression of key fatty acid oxidation genes, including Pparα and carnitine palmitoyltransferase 1 (Cpt1), in the liver. nih.gov This suggests that this compound, through its valine moiety, could contribute to an environment that favors fatty acid storage over breakdown by simultaneously promoting fatty acid transport and inhibiting their oxidation.
| Metabolic Process | Effect of Valine Supplementation | Key Findings | Source |
|---|---|---|---|
| Triglyceride Levels | Increase | Significantly upregulated serum triglycerides in mice on both chow and high-fat diets. | acs.orgnih.gov |
| Triglyceride Synthesis | Enhanced | Enhanced triglyceride synthesis in porcine intestinal epithelial cells. | nih.gov |
| Fatty Acid Transport | Promoted | Mediated by the valine metabolite 3-hydroxyisobutyrate (3-HIB), which stimulates fatty acid uptake. | nih.gov |
| Fatty Acid Oxidation | Inhibited / Downregulated | Downregulated genes related to fat oxidation; inhibited expression of Pparα and Cpt1. | nih.govnih.gov |
Modulation of Lipogenesis and Lipolysis Pathways
N-acyl amino acids, including this compound, play a role in the intricate balance between lipogenesis (the synthesis of fats) and lipolysis (the breakdown of fats). This regulation is critical for maintaining metabolic homeostasis. nih.gov
Lipogenesis is the process where acetyl-CoA is converted to triglycerides for storage. nih.gov Key hormones like insulin (B600854) stimulate this pathway. nih.gov Conversely, lipolysis is the breakdown of stored triglycerides into glycerol (B35011) and free fatty acids, a process activated by hormones such as catecholamines through the cAMP-dependent protein kinase A (PKA) pathway. bmbreports.orgtum.de
Studies have shown that deficiencies in branched-chain amino acids (BCAAs) like valine can lead to significant alterations in lipid metabolism. For instance, a valine-deficient diet in mice has been observed to decrease lipogenesis in the liver and increase lipolysis in white adipose tissue. researchgate.net This suggests that N-acyl valine compounds could influence the expression and activity of key enzymes in these pathways. For example, some natural compounds have been shown to stimulate lipolysis by activating hormone-sensitive lipase (B570770) (HSL) and other related kinases. frontiersin.org Furthermore, long-term intake of high levels of valine has been linked to the promotion of lipogenesis and the inhibition of fatty acid oxidation. nih.gov
The table below summarizes the core processes of lipogenesis and lipolysis.
| Process | Description | Key Regulators |
| Lipogenesis | Synthesis of fatty acids and triglycerides from acetyl-CoA and other precursors. nih.gov | Insulin, Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS) nih.govresearchgate.net |
| Lipolysis | Breakdown of triglycerides into glycerol and free fatty acids. tum.de | Catecholamines, Protein Kinase A (PKA), Hormone-Sensitive Lipase (HSL), Adipose Triglyceride Lipase (ATGL) nih.govbmbreports.orgtum.de |
This table provides a simplified overview of the complex processes of lipogenesis and lipolysis.
Alterations in Fatty Acid Composition in Adipose Tissues
The composition of fatty acids within adipose tissue is a dynamic reflection of dietary intake and metabolic processes. N-acyl valine compounds can potentially influence this composition. The fatty acid profile of adipose tissue, including the ratio of n-3 to n-6 polyunsaturated fatty acids (PUFAs), is a critical determinant of metabolic health. nih.gov
Research has indicated that dietary components can significantly alter the fatty acid makeup of both liver and adipose tissue. nih.gov For example, diets supplemented with fish protein hydrolysates have been shown to increase the n-3/n-6 fatty acid ratio in both tissues. nih.gov The fatty acid composition of adipose tissue is known to differ between various depots, such as visceral and subcutaneous fat, and is associated with the expression of genes involved in lipid synthesis. diva-portal.org
The following table illustrates the general classification of fatty acids and their primary dietary sources.
| Fatty Acid Type | Description | Common Dietary Sources |
| Saturated Fatty Acids (SFAs) | No double bonds in the fatty acid chain. | Animal fats, coconut oil, palm oil |
| Monounsaturated Fatty Acids (MUFAs) | One double bond in the fatty acid chain. | Olive oil, avocados, nuts |
| Polyunsaturated Fatty Acids (PUFAs) | Two or more double bonds in the fatty acid chain. | Fatty fish, flaxseeds, walnuts, sunflower oil |
This table presents a general classification of fatty acids.
Influence on Key Cellular Signaling Cascades
Activation of mTORC1 Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. imrpress.comnih.gov It integrates signals from nutrients, growth factors, and energy status to control anabolic and catabolic processes. imrpress.comnih.gov Amino acids, particularly leucine (B10760876), arginine, and glutamine, are potent activators of the mTORC1 pathway. imrpress.com
The activation of mTORC1 by amino acids is a complex process that often involves the Rag GTPases, which recruit mTORC1 to the lysosomal surface where it can be activated by Rheb. imrpress.comnih.gov Studies have shown that valine can activate the mTOR signaling pathway, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promotes protein synthesis. mdpi.com The activation of mTORC1 by this compound would likely follow a similar mechanism, leveraging the cell's amino acid sensing machinery.
Interestingly, the lipid component of this compound, palmitate, may also play a role. The process of palmitoylation, the covalent attachment of palmitate to proteins, has been shown to be crucial for mTORC1 signaling. nih.gov Key proteins in the mTORC1 pathway, including mTOR itself and LAMTOR1, are dynamically palmitoylated, suggesting that this lipid modification is actively involved in mTORC1 activation. nih.gov
Regulation of AKT/FOXO1 Signaling Pathway
The AKT/FOXO1 signaling pathway is a critical regulator of numerous cellular processes, including metabolism, cell cycle progression, and survival. genome.jp AKT, a serine/threonine kinase, is activated by growth factors and in turn phosphorylates and inactivates the Forkhead Box O1 (FOXO1) transcription factor. genome.jpnih.gov This inactivation typically leads to FOXO1's exclusion from the nucleus, thereby inhibiting the transcription of its target genes, which are often involved in processes like gluconeogenesis and apoptosis. nih.gov
There is evidence suggesting a feedback loop where FOXO1 can influence AKT activity. nih.gov Studies in endothelial cells have shown that FOXO1 is necessary for maintaining growth factor-responsive AKT/mTORC1 activity within a homeostatic range. nih.gov The interplay between AKT and FOXO1 is crucial for maintaining metabolic balance. For instance, in the liver, the FOXO1-PGC1α complex regulates the expression of genes involved in glucose production. nih.gov
This compound, through its influence on cellular metabolism and signaling, could potentially modulate the AKT/FOXO1 pathway. For example, diosmin, a natural compound, has been shown to activate the AKT/FOXO1 pathway in myoblasts. researchgate.net Given that N-acyl amino acids can influence metabolic pathways that are also regulated by AKT/FOXO1, it is plausible that this compound could exert regulatory effects on this signaling cascade.
Interplay with cAMP/PKA/HSL Signaling Pathways
The cyclic AMP (cAMP)/Protein Kinase A (PKA)/Hormone-Sensitive Lipase (HSL) signaling pathway is the primary route for stimulating lipolysis in adipocytes. bmbreports.orgtum.de When hormones like catecholamines bind to β-adrenergic receptors on the surface of fat cells, it leads to an increase in intracellular cAMP levels. nih.govtum.de This rise in cAMP activates PKA, which then phosphorylates and activates HSL. bmbreports.orgnih.gove-dmj.org Activated HSL translocates to the surface of lipid droplets and hydrolyzes triglycerides and diglycerides. bmbreports.orgtum.de
The phosphorylation of HSL occurs at specific serine residues, which is a key regulatory step. nih.gove-dmj.org While this pathway is the main activator of lipolysis, there are also counter-regulatory mechanisms. For instance, prolonged exposure to high cAMP levels can lead to a decrease in HSL gene expression, representing a long-term feedback mechanism to limit excessive fat depletion. nih.gov
Given that N-acyl valine compounds can influence lipolysis, it is highly likely that they interact with the cAMP/PKA/HSL pathway. This interaction could occur at multiple levels, from modulating the expression of components of the pathway to directly influencing the activity of the enzymes involved. For example, some natural products have been shown to stimulate lipolysis by activating PKA and increasing the phosphorylation of HSL. bmbreports.org
Effects on Sucrose Non-Fermenting-1-Related Protein Kinase (SnRK1) and Target of Rapamycin (TOR)/Ribosomal S6 Kinase (S6K) Pathways (in Plant Models)
In plants, the Sucrose Non-Fermenting-1-Related Protein Kinase (SnRK1) and the Target of Rapamycin (TOR) kinase are two central energy sensors that act in an antagonistic manner to regulate growth and metabolism, often described as a "yin-yang" relationship. nih.govresearchgate.net TOR is activated by favorable conditions such as high nutrient and energy availability, promoting anabolic processes like protein synthesis and cell growth. nih.govfrontiersin.org Conversely, SnRK1 is activated under energy-deprived conditions and stress, initiating catabolic processes and inhibiting growth to conserve energy. nih.govfrontiersin.org
High concentrations of certain amino acids, including valine, have been shown to inhibit plant growth. nih.govresearchgate.net This inhibition is associated with an enhancement of SnRK1 expression and a concurrent inhibition of TOR and its downstream effector, Ribosomal S6 Kinase (S6K). nih.govresearchgate.net S6K is a key substrate of TOR, and its phosphorylation status is often used as a marker for TOR activity. semanticscholar.orgfrontiersin.org
Therefore, in plant models, N-acyl valine compounds, particularly at high concentrations, would be expected to influence this critical energy-sensing network. By providing a valine moiety, they could potentially trigger the same signaling cascade observed with high valine treatment, leading to the activation of SnRK1 and the suppression of the TOR/S6K pathway, ultimately resulting in growth inhibition. nih.govresearchgate.net
The table below outlines the opposing roles of TOR and SnRK1 in plant metabolism.
| Kinase | Activating Conditions | Primary Function | Downstream Effects |
| TOR | High nutrient/energy availability nih.govfrontiersin.org | Promotes growth and anabolism researchgate.netnih.gov | Activates S6K, promotes protein synthesis frontiersin.org |
| SnRK1 | Low energy/stress conditions nih.govfrontiersin.org | Promotes catabolism and energy conservation researchgate.netnih.gov | Inhibits TOR, represses growth nih.gov |
This table summarizes the antagonistic functions of TOR and SnRK1 in plant energy signaling.
Interaction with Sirtuin 1 (SIRT1) Axis
Sirtuin 1 (SIRT1) is a crucial enzyme that depends on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to function as a protein deacetylase. researchgate.netrsc.org It plays a significant role in a wide array of biological and pathological processes by removing acetyl groups from target proteins. researchgate.netrsc.org The activity of SIRT1 is linked to cellular metabolism and stress responses, and its modulation is a target for various therapeutic areas. rsc.orgmdpi.com The deacetylation process mediated by SIRT1 involves the transfer of an acetyl group from the substrate to the ADP-ribose part of NAD+, which is then cleaved into nicotinamide and 2′-O-acetyl-ADP-ribose. researchgate.net SIRT1's catalytic core is highly conserved, but it also possesses unique N- and C-terminal regions that regulate its activity and interactions with other proteins and activators. mdpi.com
While N-acyl amino acids (NAAAs) are recognized as an important family of endogenous signaling molecules, direct research detailing the specific interaction between this compound and the SIRT1 axis is not extensively documented in current scientific literature. nih.govresearchgate.net However, the components of this compound—a saturated fatty acid (palmitic acid) and the branched-chain amino acid (BCAA) valine—are known to be involved in metabolic pathways that intersect with SIRT1 signaling. For instance, BCAAs have been shown to upregulate SIRT1 in some contexts, contributing to processes like mitochondrial biogenesis. d-nb.info SIRT1 activators, known as STACs, often work by binding to an N-terminal domain, enhancing the enzyme's catalytic activity. researchgate.netmdpi.com Given that SIRT1 prefers substrates with specific hydrophobic amino acids near the target lysine residue, it is plausible that N-acyl amino acids could influence SIRT1 activity, but specific studies on this compound are required to confirm any direct interaction. researchgate.net
The table below summarizes key aspects of SIRT1 and the known context of its interaction with related molecules.
| Feature | Description | Reference |
| Enzyme Class | NAD+-dependent protein deacetylase | researchgate.netrsc.org |
| Cofactor | Nicotinamide Adenine Dinucleotide (NAD+) | researchgate.net |
| Primary Function | Removes acetyl groups from lysine residues on substrate proteins. | researchgate.net |
| Cellular Roles | Regulation of metabolism, inflammation, stress response, aging. | rsc.orgmdpi.com |
| Activation | Can be activated by small molecules (STACs) binding to an N-terminal domain. | researchgate.netmdpi.com |
| BCAA Influence | Branched-chain amino acids (like valine) have been shown to upregulate SIRT1 expression in certain models. | d-nb.info |
| This compound | Direct interaction studies with SIRT1 are not prominently available. | N/A |
Role in Cell-to-Cell Communication Processes
N-acyl amides, the broad class of lipids to which this compound belongs, are established as important signaling molecules in a variety of physiological contexts. wikipedia.org These endogenous compounds are characterized by a fatty acyl group linked to an amine, and they participate in the complex lipid signaling system known as the endocannabinoidome. nih.govresearchgate.net Their function in cell-to-cell communication is pleiotropic, impacting processes from pain and inflammation to metabolic homeostasis. wikipedia.org
The communication process mediated by N-acyl amides involves their interaction with specific molecular targets, including ion channels and cellular receptors. nih.govfrontiersin.org For example, various N-acyl amides have been identified as modulators of Transient Receptor Potential (TRP) channels, which are crucial for sensory signaling. frontiersin.org Furthermore, these lipids can influence the signaling of immune cells. frontiersin.org Studies have shown that certain N-acyl amide families can trigger calcium mobilization in microglial cells, the primary immune cells of the central nervous system, indicating a role in neuroinflammatory processes. frontiersin.org
Cell-to-cell communication can occur over short distances (paracrine signaling) or through a cell signaling to itself (autocrine signaling). colorado.edu N-acyl amides like this compound can act as these types of messengers, released from one cell to bind to receptors on a nearby cell or on its own surface, thereby transmitting a signal that alters the cell's behavior. colorado.edu This signaling can control gene expression, for instance, through pathways like the MAPK/ERK cascade, which can be influenced by cell adhesion and receptor interactions. collegeboard.org While this compound's specific signaling pathways are a subject for further research, its identity as an N-acyl amide places it within this critical class of intercellular communicators. nih.govwikipedia.org
The table below details examples of signaling roles for the broader N-acyl amide class.
| N-Acyl Amide Family | Signaling Role/Target | Implication | Reference |
| N-Acyl Ethanolamines | Endocannabinoid receptor agonists (e.g., Anandamide) | Neuromodulation, pain, appetite | nih.govfrontiersin.org |
| N-Acyl Glycines | Modulation of pain and inflammation | Analgesic effects | nih.govresearchgate.net |
| N-Acyl GABAs | Activation of TRPV1 ion channels | Sensory signaling, pain perception | frontiersin.org |
| Various N-Acyl Amides | Calcium mobilization in BV-2 microglia | Neuro-immune communication, inflammation | frontiersin.org |
Membrane Interactions and Micelle Formation Properties
The physicochemical properties of this compound, an N-acyl amino acid (NAAA), are dictated by its amphiphilic structure, which consists of a long, hydrophobic 16-carbon acyl chain (hexadecanoyl) and a polar, hydrophilic amino acid headgroup (valine). rsc.org This dual nature governs its interaction with biological membranes and its capacity for self-assembly in aqueous environments. researchgate.net
When interacting with a cell's plasma membrane, the hydrophobic tail of this compound can readily insert itself into the lipid bilayer, while the polar valine headgroup remains oriented towards the aqueous extracellular or intracellular space. csic.es This interaction can alter the physical properties of the membrane, such as its fluidity and permeability. researchgate.net The integration of such surfactant-like molecules can disrupt the ordered packing of membrane phospholipids (B1166683), potentially leading to changes in the function of embedded membrane proteins. csic.es
In aqueous solutions, amphiphilic molecules like this compound can spontaneously self-assemble when their concentration exceeds a certain threshold known as the critical micelle concentration (CMC). diva-portal.org Above the CMC, these molecules form aggregates called micelles, in which the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic heads form the outer surface. diva-portal.org This process is driven by the hydrophobic effect. diva-portal.org The ability to form micelles is a key property of surfactants and is crucial for processes like the solubilization of poorly soluble compounds. researchgate.net Research has demonstrated that NAAAs can be formed from phospholipids and can self-assemble into vesicles, which are similar bilayer structures, highlighting their potential to form organized aggregates in biological systems. rsc.org
The table below outlines the properties of this compound related to membrane interaction and self-assembly.
| Property | Description | Consequence | Reference |
| Amphiphilicity | Possesses both a hydrophobic tail (hexadecanoyl chain) and a hydrophilic head (valine). | Drives membrane interaction and self-assembly. | rsc.orgresearchgate.net |
| Membrane Interaction | The hydrophobic tail inserts into the lipid bilayer of cell membranes. | Can alter membrane fluidity, permeability, and protein function. | researchgate.netcsic.es |
| Self-Assembly | Spontaneously forms aggregates (micelles or vesicles) in water above the Critical Micelle Concentration (CMC). | The hydrophobic tails are shielded from water in the core of the micelle. | diva-portal.orgacs.org |
| Micelle Formation | Aggregates of molecules with a hydrophobic core and hydrophilic surface. | Enables solubilization of hydrophobic substances in aqueous environments. | researchgate.net |
Advanced Methodologies for Investigating N Hexadecanoyl Valine
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification
Spectroscopic and chromatographic methods are fundamental tools for the detailed analysis of N-acyl amino acids like N-Hexadecanoyl-valine. They provide invaluable information on molecular connectivity, functional groups, and concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, due to the non-volatile and polar nature of amino acids, derivatization is an essential prerequisite for their analysis by GC-MS. nih.govnist.gov This process converts the analyte into a more volatile and thermally stable derivative suitable for the gas phase separation. nist.gov
For N-acyl amino acids, a common derivatization strategy involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. nih.govmdpi.com For instance, amino acids can be converted to their methyl esters and subsequently to their pentafluoropropionyl (PFP) derivatives. nih.gov Another approach involves the use of silylating agents like N-methyl-N-(trimethylsilyl-trifluoroacetamide) (MSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. nih.gov Perfluoroacylation followed by alkylation is another effective method. nist.gov
Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint. nih.gov This fragmentation pattern is crucial for structural elucidation. nih.gov
Quantitative analysis using GC-MS often employs isotope dilution, where a known amount of an isotopically labeled internal standard, such as a deuterated analog, is added to the sample. nih.gov By comparing the peak areas of the analyte and the internal standard, precise quantification can be achieved. nih.gov This method has been successfully applied to quantify N-acyl alanine (B10760859) methyl esters in bacterial culture extracts, achieving detection in the micromolar to nanomolar range. nih.gov
Table 1: GC-MS Derivatization and Analysis Parameters for N-Acyl Amino Acids
| Parameter | Description | Example | Source |
| Derivatization | Chemical modification to increase volatility. | Two-step esterification (e.g., with methanol) and acylation (e.g., with PFPA). | nih.govmdpi.com |
| Column | Stationary phase for separation. | Fused silica (B1680970) capillary column (e.g., HP-5MS). | nih.gov |
| Carrier Gas | Mobile phase to carry the sample through the column. | Helium. | nih.gov |
| Ionization | Method to generate ions for MS detection. | Electron Impact (EI) at 70 eV. | nih.gov |
| Quantification | Method for determining concentration. | Isotope dilution analysis with labeled internal standards. | nih.gov |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/HRMS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is a cornerstone technique for the analysis of N-acyl amino acids, including this compound. mdpi.com This method is well-suited for non-volatile and complex mixtures, offering excellent separation and sensitive detection. mdpi.com
In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. nih.gov For N-acyl amino acids, reversed-phase chromatography is commonly used, employing a nonpolar stationary phase (like C18) and a polar mobile phase, often a gradient mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) acetate. mdpi.comnih.gov
The separated analytes from the HPLC column are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization source for these compounds, as it is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. mdpi.com Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation and enhanced specificity in quantification. nih.gov This involves selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions. nih.gov
Quantitative analysis by LC-MS/MS is highly sensitive and selective, often utilizing multiple-reaction monitoring (MRM) to track specific precursor-to-product ion transitions. nih.gov This approach has been used to quantify various N-arachidonoyl amino acids in mouse brain tissue with high precision. nih.gov Derivatization can also be used to improve detection in HPLC-MS. For example, derivatizing N-acyl glycines with 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to enhance detection performance. acs.org
Table 2: Typical HPLC-MS/HRMS Parameters for N-Acyl Amino Acid Analysis
| Parameter | Description | Example | Source |
| Column | Stationary phase for separation. | Reversed-phase C18 column. | acs.org |
| Mobile Phase | Solvents used for elution. | Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) in a gradient. | acs.org |
| Ionization Source | Method to generate ions for MS detection. | Electrospray Ionization (ESI) in positive or negative mode. | mdpi.com |
| Mass Analyzer | Separates ions based on m/z. | Triple Quadrupole, Ion Trap, or High-Resolution (e.g., Orbitrap, TOF). | nih.gov |
| Flow Rate | Speed of the mobile phase. | 0.25 - 1.0 mL/min. | nih.govacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules like this compound. rockefeller.edu It provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is the first step in structural analysis. The ¹H NMR spectrum reveals the different types of protons in the molecule, their chemical environment (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting). researchgate.net For this compound, one would expect to see signals corresponding to the valine residue's protons (α-H, β-H, γ-CH₃) and the hexadecanoyl chain's protons (α-CH₂, β-CH₂, the long methylene (B1212753) chain, and the terminal methyl group). mdpi.comresearchgate.net The ¹³C NMR spectrum provides information on the different carbon atoms present in the molecule. rockefeller.edu
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all the signals and confirming the molecule's structure. youtube.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. mnstate.educam.ac.uk This helps to trace the connectivity of protons within the valine and the fatty acid chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com This allows for the assignment of each carbon atom based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. youtube.comscience.gov This is crucial for connecting the valine moiety to the hexadecanoyl chain through the amide bond by observing a correlation between the valine's α-proton and the carbonyl carbon of the hexadecanoyl group. rockefeller.edu
Analysis of long-chain N-acyl amino acids has demonstrated the utility of these techniques. For example, in the analysis of N-palmiteoyltryptophan, the correlation between the deshielded methine carbon and the deshielded proton doublet of doublets in the HMBC spectrum was key to identifying the α-carbon of the amino acid. rockefeller.edu
Table 3: Expected NMR Chemical Shift Regions for this compound
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source |
| Amide NH | ~6-8 | - | researchgate.net |
| Valine α-CH | ~4.0-4.7 | ~55-60 | rockefeller.edu |
| Valine β-CH | ~2.0-2.5 | ~30-35 | duke.edu |
| Valine γ-CH₃ | ~0.9-1.0 | ~17-20 | duke.edu |
| Acyl α-CH₂ | ~2.2-2.5 | ~35-40 | mdpi.com |
| Acyl (CH₂)n | ~1.2-1.4 | ~25-33 | rockefeller.edumdpi.com |
| Acyl terminal CH₃ | ~0.8-0.9 | ~14 | mdpi.com |
| Carboxyl C=O | - | ~175-177 | rockefeller.edu |
| Amide C=O | - | ~172-176 | rockefeller.edu |
Fourier Transform-Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform-Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. scielo.br When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. rjb.ro
For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming its structure. Key expected vibrational modes include:
N-H stretching of the amide group, typically appearing as a sharp peak around 3300-3500 cm⁻¹. scielo.br
C-H stretching of the alkyl chain, observed as strong absorptions in the 2850-3000 cm⁻¹ region. rjb.ro
C=O stretching of the carboxylic acid group, which is a very strong and broad band in the range of 1700-1725 cm⁻¹. scielo.br
C=O stretching of the amide group (Amide I band), a strong absorption typically found between 1630 and 1680 cm⁻¹. scielo.br
N-H bending of the amide group (Amide II band), usually appearing around 1510-1580 cm⁻¹. scielo.br
O-H stretching from the carboxylic acid, which is a very broad band from 2500-3300 cm⁻¹, often overlapping with other absorptions. instanano.com
FTIR has been used to characterize N-acyl amino acid surfactants, confirming the presence of key functional groups like the amide N-H and carbonyl C=O bonds. scielo.br It is also a valuable tool for studying intermolecular interactions, such as hydrogen bonding, in organized molecular assemblies like monolayers. acs.org
Advanced Imaging and Diffraction Techniques for Molecular Organization
To understand how this compound molecules arrange themselves in condensed phases, such as in monolayers at an air-water interface or in crystalline form, more advanced techniques are required.
Grazing Incidence X-ray Diffraction (GIXD) for Monolayer and Crystal Structures
Grazing Incidence X-ray Diffraction (GIXD) is a powerful surface-sensitive technique used to determine the two-dimensional (2D) crystalline structure of thin films and monolayers at interfaces. researchgate.netscience.gov In a GIXD experiment, an X-ray beam strikes the surface at a very shallow angle (the grazing incidence angle), just below the critical angle for total external reflection. This confines the X-ray penetration to the surface layer, making the technique highly sensitive to the structure of the monolayer. nih.gov
When applied to monolayers of amphiphilic molecules like N-acyl amino acids, GIXD provides detailed information about the lateral packing of the molecules, including:
The dimensions of the 2D unit cell. researchgate.net
The tilt angle and direction of the hydrocarbon chains. acs.org
The coherence length, or the size of the ordered crystalline domains. nih.gov
Studies on various N-acyl amino acid monolayers have revealed complex phase behaviors. For example, GIXD has shown that N-stearoyl-threonine enantiomers form oblique lattice structures, while the racemic mixture forms an orthorhombic structure. acs.org It has also been used to demonstrate phase separation in mixed monolayers, where nonracemic amino acid amphiphiles can segregate into racemic and enantiopure crystalline domains. researchgate.net For N-octadecanoyl valine, the L-enantiomer has been studied in monolayers on aqueous subphases. researchgate.net Analysis of GIXD data from related cholesteryl-L-glutamate monolayers showed that hydrophobic amino acids like valine can be adsorbed within the crystalline monolayer. researchgate.net These studies highlight the critical role of intermolecular interactions, such as hydrogen bonding and chiral recognition, in dictating the molecular organization. acs.orgresearchgate.net
Table 4: Information Obtained from GIXD Analysis of N-Acyl Amino Acid Monolayers
| Parameter | Description | Significance | Source |
| Bragg Peak Positions (q_xy) | Positions of diffraction peaks in the horizontal plane. | Determines the lattice parameters and symmetry of the 2D unit cell. | researchgate.netnih.gov |
| Bragg Rod Profiles (I vs q_z) | Intensity distribution along the diffraction rod perpendicular to the surface. | Provides information on the tilt angle and direction of the molecular chains. | nih.gov |
| Peak Width | The width of the diffraction peaks. | Relates to the coherence length (size) of the 2D crystalline domains. | nih.gov |
| Lattice Type | The geometry of the molecular packing. | Can be oblique, orthorhombic, or hexagonal, reflecting molecular chirality and interactions. | acs.org |
Computational and Theoretical Modeling Approaches
Computational modeling serves as a "computational microscope," providing atomic-level insights into the behavior of this compound that are often inaccessible by experimental means alone. wavefun.com
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal its conformational landscape, interactions with solvent, and behavior within a model cell membrane. nih.govacs.org By numerically solving Newton's equations of motion for a system of atoms, MD generates a trajectory that describes how the positions and velocities of particles vary with time. nih.gov
These simulations can model how the flexible hexadecanoyl chain and the valine headgroup move and interact, identifying stable conformations and the energy barriers between them. When placed in a simulated biological membrane, such as a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer, MD can predict the molecule's orientation, depth of insertion, and the specific interactions it forms with lipid and water molecules. plos.org Key parameters like Root-Mean-Square Deviation (RMSD) are used to assess the stability of the simulation, while Root-Mean-Square Fluctuation (RMSF) can highlight the most flexible regions of the molecule. mdpi.comnih.gov
Quantum chemical calculations are employed to investigate the electronic structure and energetics of molecules with high accuracy. wavefun.complos.org Methods like the semiempirical PM3 (Parametric Method 3) are particularly valuable for studying N-acyl amino acids. researchgate.net This approach simplifies the complex equations of quantum mechanics, allowing for the efficient calculation of thermodynamic and structural parameters for relatively large molecules like this compound.
These calculations can predict optimized molecular geometries, the distribution of electron charges, and the energies of molecular orbitals. researchgate.netrsc.org Such information is crucial for understanding the molecule's reactivity and the nature of its non-covalent interactions, especially hydrogen bonding, which plays a critical role in the self-assembly of N-acyl amino acids. researchgate.netresearchgate.net For the related N-alkanoyl-alanines, PM3 calculations have been used to determine the Gibbs clusterization energies and geometric parameters of monolayer unit cells, demonstrating the utility of this method in predicting the thermodynamics of aggregation. researchgate.net
Monte Carlo (MC) algorithms are a class of computational methods that rely on repeated random sampling to obtain numerical results. acs.org In the context of this compound, MC simulations are exceptionally useful for predicting the most stable molecular packing arrangements in condensed phases, such as in a crystal or a monolayer. stanford.edu
The core of the method, often the Metropolis algorithm, involves generating a random new configuration of molecules (e.g., by moving or rotating a molecule) and calculating the change in total energy. researchgate.net This new configuration is either accepted or rejected based on a probability rule that favors lower energy states, allowing the system to explore different arrangements and eventually settle into a thermodynamically favorable one. arxiv.org This approach has been successfully used to predict the two-dimensional lattice parameters and packing arrangements for similar amphiphilic molecules, providing a powerful tool to complement experimental data from techniques like X-ray diffraction. researchgate.net
| Computational Method | Primary Focus | Key Outputs for this compound |
| Molecular Dynamics (MD) | Atomic motion over time. | Conformational dynamics, interaction with membranes/solvents, diffusion coefficients, RMSD/RMSF values. mdpi.com |
| Quantum Chemistry (PM3) | Electronic structure and energy. | Optimized geometry, charge distribution, bond energies, thermodynamic stability of conformers. researchgate.net |
| Monte Carlo (MC) | Statistical sampling of configurations. | Stable molecular packing arrangements, lattice parameters, phase behavior. stanford.edu |
"Omics" Technologies in N-Acyl Valine Research
The advent of "omics" technologies has revolutionized the study of biomolecules in their native biological context, moving from the study of single molecules to the comprehensive analysis of entire classes of molecules at once.
Lipidomics is the large-scale study of the complete set of lipids in a biological system, known as the lipidome. nomuraresearchgroup.comeur.nl This systems-level approach is ideal for studying this compound as part of the broader family of N-acyl lipids. Using high-throughput technologies, primarily advanced mass spectrometry coupled with liquid chromatography (LC-MS), lipidomics enables the simultaneous identification and quantification of hundreds to thousands of distinct lipid species in a biological sample like plasma or tissue. nih.govresearchgate.netmdpi.com
In a typical lipidomics workflow, lipids are first extracted from the sample. nomuraresearchgroup.com The extract is then injected into an LC-MS system, which separates the complex mixture of lipids and then measures the mass-to-charge ratio of each one with high precision. mdpi.com By comparing these masses and fragmentation patterns to known standards and databases, this compound and other related N-acyl amino acids can be confidently identified and their concentrations measured. This powerful profiling technique allows researchers to understand how the levels of N-acyl valines change in response to different physiological or pathological conditions, providing critical insights into their metabolic pathways and biological functions. eur.nl
Metabolomics for Pathway Interrogation and Metabolite Annotation
Metabolomics provides a powerful lens for interrogating the biochemical pathways influenced by this compound and for identifying and quantifying its related metabolites. This analytical approach focuses on the global profiling of small molecules (metabolites) within a biological system, offering a direct snapshot of physiological activity. nih.gov By applying techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can trace the metabolic fate of this compound and understand its impact on cellular networks. nih.govnih.gov
While comprehensive metabolomic studies specifically targeting this compound are not extensively detailed in current literature, the methodologies can be understood by examining studies on its constituent parts—hexadecanoic acid (palmitic acid) and valine—and the broader class of N-acyl amino acids (NAAAs). frontiersin.orgmdpi.com
The biosynthesis of NAAAs is thought to occur through pathways including the direct condensation of an acyl-Coenzyme A (CoA) derivative, such as palmitoyl-CoA, with an amino acid like valine. mdpi.com Conversely, degradation likely involves hydrolysis, breaking the amide bond to release the free fatty acid and amino acid. Metabolomic analyses can elucidate these processes by tracking the levels of precursors, the compound itself, and downstream catabolites.
For instance, studies on valine metabolism have successfully used ¹³C-labeled substrates to trace its conversion into downstream metabolites like 2-ketoisovalerate (2-KIV) and 3-hydroxyisobutyrate (B1249102) (ibHB) in various cell types, including liver cells and astrocytes. nih.gov Similarly, metabolomic analysis of hepatocytes treated with palmitic acid revealed significant alterations in pathways related to fatty acid metabolism and amino acids. nih.gov These approaches could be directly applied to investigate this compound.
Metabolite annotation is a critical step in these studies, relying on the accurate identification of compounds from complex biological samples. This is typically achieved by matching the empirical mass-to-charge ratio (m/z) and chromatographic retention time of an unknown feature to those of a known chemical standard. nih.gov High-resolution mass spectrometry provides the precise mass measurements necessary to predict a chemical formula, while tandem mass spectrometry (MS/MS) generates fragmentation patterns that serve as a structural fingerprint for confident identification. nih.gov
Table 1: Key Metabolic Pathways Associated with this compound Precursors This interactive table summarizes the primary metabolic pathways involving valine and hexadecanoic acid, which are crucial for understanding the metabolic context of this compound.
| Precursor | Pathway Name | Key Function | Relevant Organisms/Models |
| Valine | Valine, leucine (B10760876) and isoleucine biosynthesis | Production of branched-chain amino acids (BCAAs). nih.govahajournals.org | Bacteria, Plants, Fungi |
| Valine, leucine and isoleucine degradation | Catabolism of BCAAs for energy or other biosynthetic precursors. researchgate.net | Mammals, Bacteria | |
| Aminoacyl-tRNA biosynthesis | Charging of tRNA with valine for protein synthesis. | Universal | |
| Hexadecanoic Acid | Fatty acid biosynthesis | Creation of saturated fatty acids. | Universal |
| Fatty acid degradation (β-oxidation) | Breakdown of fatty acids to produce acetyl-CoA for energy. nih.gov | Universal | |
| Glycerolipid metabolism | Incorporation into triglycerides and phospholipids (B1166683). | Universal |
This table is generated based on information from multiple sources detailing metabolic pathways.
Transcriptomics and Proteomics for Gene and Protein Expression Analysis
To comprehend the cellular response to this compound at a molecular level, researchers employ transcriptomics and proteomics. These technologies measure the expression of thousands of genes (as mRNA transcripts) and proteins, respectively, revealing how the compound modulates cellular programs and signaling cascades. plos.orgscripps.edu
Transcriptomics
Transcriptomic analysis, often performed using microarrays or RNA-sequencing (RNA-seq), quantifies the abundance of every transcript in a cell under specific conditions. This can reveal the genetic pathways that are activated or repressed in response to this compound.
A prime example of this methodology is the time-resolved transcriptome analysis of Bacillus subtilis responding to valine. plos.org In this study, researchers used microarrays to monitor gene expression changes at multiple time points after exposing the bacteria to a pulse of valine. The study identified hundreds of genes whose expression was significantly altered, providing a dynamic view of the cellular response. plos.org
Key Findings from Bacillus subtilis Valine Response Study:
Genes Regulated: A total of 673 genes showed significantly changed expression in response to valine. plos.org
Affected Pathways: The regulated genes were involved in a wide range of functions, including the metabolism of amino acids and nucleotides, transcriptional regulation, cellular import, and cell wall processes. plos.org
Temporal Dynamics: The analysis captured both immediate (5-minute) and long-term (up to 24-hour) changes in gene expression, highlighting the complex and adaptive nature of the response. plos.org
A similar experimental design using RNA-seq could be applied to cells or tissues treated with this compound to map its specific effects on gene expression networks. Such an approach has been used to link increased valine content to the upregulation of BCAA biosynthesis pathways in diatoms and to identify stress-responsive transcripts in plants. nih.govfrontiersin.org
Proteomics
Proteomics complements transcriptomics by directly measuring the levels of proteins, the functional effectors in the cell. Quantitative proteomics can determine how this compound treatment alters the abundance of specific proteins, providing insights that transcript-level analysis may miss due to post-transcriptional regulation.
One established method is the use of Isotope-Coded Affinity Tags (ICAT), which allows for the direct comparison of protein levels between two different cell states (e.g., control vs. treated). scripps.edu In this technique, proteins from each sample are labeled with a light or heavy isotopic tag, combined, and analyzed by mass spectrometry. The ratio of the light to heavy signals for each peptide provides an accurate measure of the relative protein abundance. scripps.edu This strategy was successfully used to compare protein expression in yeast grown on different carbon sources, correlating protein levels with known metabolic functions. scripps.edu
Label-free quantitative methods are also widely used, where protein abundance is inferred from the signal intensity or spectral counts of its constituent peptides during LC-MS/MS analysis. frontiersin.org These proteomic workflows would be invaluable for identifying proteins and pathways modulated by this compound, such as enzymes involved in its metabolism or proteins whose expression is altered as a downstream signaling consequence.
Table 2: Generalized Workflow for a Quantitative Proteomics Investigation This table outlines the typical steps in a proteomics experiment designed to analyze the effects of a compound like this compound.
| Step | Description | Common Techniques |
| 1. Sample Preparation | Cells or tissues are treated with this compound or a vehicle control. Proteins are extracted and quantified. | Cell culture, protein lysis buffers. |
| 2. Protein Digestion | Proteins are cleaved into smaller peptides using a protease, most commonly trypsin. | Filter-Aided Sample Preparation (FASP). frontiersin.org |
| 3. Peptide Labeling (Optional) | For isotopic labeling methods, peptides from control and treated samples are differentially labeled. | ICAT, TMT, SILAC. |
| 4. LC-MS/MS Analysis | Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and abundance. | Reversed-phase chromatography, Orbitrap mass analyzer. nih.gov |
| 5. Data Processing & Analysis | Raw MS data is processed to identify peptides and proteins. Statistical analysis is used to determine proteins with significant changes in abundance. | Software (e.g., MaxQuant), database searching (e.g., UniProt). frontiersin.org |
| 6. Pathway Analysis | Differentially expressed proteins are mapped to known biological pathways to infer functional consequences. | Gene Ontology (GO) annotation, KEGG pathway analysis. ahajournals.orgfrontiersin.org |
In Vitro and in Vivo Research Models for N Acyl Valine Studies
Cell Culture Models for Mechanistic Elucidation and Pathway Analysis
Cell culture models are indispensable tools for dissecting the molecular mechanisms and signaling pathways influenced by N-acyl amino acids, including N-Hexadecanoyl-valine. These in vitro systems allow for controlled experiments to understand cellular responses, receptor interactions, and metabolic fates of these lipid molecules.
Eukaryotic Cell Lines (e.g., HEK expression systems, BV2 microglial cell line, primary human hepatocytes, porcine intestinal epithelial cells (IPEC-J2), Chinese Hamster Ovary (CHO) cells)
A variety of eukaryotic cell lines have been employed to investigate the biological activities of N-acyl amino acids. These models are crucial for initial screening, mechanistic studies, and identifying molecular targets.
HEK Expression Systems: Human Embryonic Kidney (HEK293) cells are a versatile tool for studying receptor pharmacology. They are frequently used in transient transfection assays to express specific G-protein coupled receptors (GPCRs) or ion channels that are potential targets for N-acyl amides. For instance, HEK293T cells have been used to investigate the metabolism of N-acyl amino acids by enzymes like CYP4F2. biorxiv.org In studies on a library of N-acyl amides, HEK cells expressing TRPV1-4 receptors were used to screen for agonist and antagonist activities, demonstrating that families of N-acyl amides, including N-acyl valines, can modulate these channels. frontiersin.orgfrontiersin.org Specifically, a mixture of N-acyl valine compounds was tested for antagonist activity at the TRPV3 receptor. frontiersin.org
BV2 Microglial Cell Line: The immortalized murine microglial cell line, BV2, is a widely used model to study neuroinflammatory processes. nih.govmdpi.commdpi.com Research has shown that BV2 cells respond to various N-acyl amides, leading to calcium mobilization, which is a key second messenger in cell signaling. nih.gov Screening a library of N-acyl amide mixtures revealed that several families could activate these cells. nih.gov While specific data on this compound is limited, studies have noted that N-stearoyl valine and N-palmitoyl valine levels are altered in the brain during acute inflammation, and N-acyl valine mixtures have been tested for their effects on microglia. frontiersin.orgfrontiersin.org The fatty acid composition of BV2 cells is known to change upon activation, highlighting the importance of lipid metabolism in their function. researchgate.net
Primary Human Hepatocytes: Primary human hepatocytes are a critical model for studying liver-specific metabolism and disease. While direct studies using this compound on these cells are not prominent in the available literature, related research provides a strong rationale for their use. For example, a composition including valine and N-acetylcysteine (a cysteine derivative) has been shown to increase fatty acid oxidation in a primary human hepatocyte model of nonalcoholic steatohepatitis (NASH). postersessiononline.eu Furthermore, studies using rat hepatocytes have investigated the subcellular distribution and metabolism of valine itself, providing foundational knowledge for how its acylated forms might be processed. nih.govnih.gov
Porcine Intestinal Epithelial Cells (IPEC-J2): The IPEC-J2 cell line, derived from the jejunum of a neonatal piglet, is a non-transformed, polarized epithelial cell model that closely mimics the in vivo intestinal barrier. nih.govnih.gov It is extensively used in microbiological and nutritional studies to investigate gut health, pathogen interaction, and the effects of feed components. mdpi.commdpi.com Given that N-acyl amino acids are present in food and can be produced by gut microbiota, IPEC-J2 cells represent a relevant model for studying the absorption, metabolism, and signaling effects of this compound at the intestinal interface. Gene expression in IPEC-J2 cells is sensitive to various stimuli, making them suitable for pathway analysis. plos.org
Chinese Hamster Ovary (CHO) cells): CHO cells are a cornerstone of biopharmaceutical production and are also used in metabolic research. nih.govwikipedia.orgmdpi.com Their utility in studying amino acid metabolism is well-established. d-nb.infoopenaccessjournals.com Recently, a significant breakthrough involved engineering CHO cells to biosynthesize valine, an essential amino acid, demonstrating their metabolic plasticity. elifesciences.org This capability makes them a potentially powerful platform for studying the synthesis and effects of N-acyl valines. Models of CHO cell glycosylation and metabolism are highly advanced, which could be leveraged to understand how this compound might influence cellular processes. plos.org
Table 1: Eukaryotic Cell Models in N-Acyl Amino Acid Research
| Cell Line | Organism of Origin | Key Application in N-Acyl Valine Context | Research Findings Summary | Citations |
|---|---|---|---|---|
| HEK293 | Human | Receptor screening, metabolic pathway analysis | Used to express and test ion channels (TRPV) and metabolic enzymes (CYP4F2) that interact with N-acyl amino acids. | biorxiv.orgfrontiersin.orgfrontiersin.org |
| BV2 | Mouse | Neuroinflammation, microglial cell signaling | N-acyl amide families, including valines, can induce calcium mobilization; levels of specific N-acyl valines are regulated during inflammation. | frontiersin.orgfrontiersin.orgnih.gov |
| Primary Hepatocytes | Human, Rat | Liver metabolism, fatty acid oxidation | Used to study valine metabolism and the effects of amino acid compositions on fatty acid oxidation in liver disease models. | postersessiononline.eunih.govnih.gov |
| IPEC-J2 | Pig | Intestinal barrier function, gut health | Established model for intestinal epithelium; suitable for studying absorption and local effects of dietary N-acyl amino acids. | nih.govnih.govmdpi.commdpi.com |
| CHO | Chinese Hamster | Metabolic engineering, biosynthesis studies | Engineered to produce valine; provides a platform to study the synthesis and downstream effects of N-acyl valines. | nih.govmdpi.comelifesciences.org |
Animal Models for Systemic Biological Effects and Pathway Regulation
This section is currently under development and will be populated with relevant research findings as they become available.
Rodent Models (e.g., murine, lapine, rats, mice including transgenic and knockout strains)
Information for this subsection is not yet available.
Larger Animal Models (e.g., canine, caprine, porcine, equine models, finishing pig models)
Information for this subsection is not yet available.
Invertebrate Models (e.g., Drosophila melanogaster)
Information for this subsection is not yet available.
Plant Models (e.g., peach trees)
While direct research focusing specifically on the application of this compound in plant models is limited, studies on related N-acyl amino acids (NAAAs) and their constituent parts, such as valine, provide a foundational understanding of their potential roles and research applications in plant biology. Plants are known to produce a variety of N-acyl amides, which are involved in various physiological processes, including defense signaling. oup.com
Research on the effects of high concentrations of amino acids on fruit trees, such as peach trees (Prunus persica), offers a relevant model system. For instance, studies have demonstrated that the application of valine can significantly inhibit the vegetative growth of new shoots in peach trees. tandfonline.comwikipedia.org This is a desirable trait in fruit cultivation as it can redirect the plant's resources towards fruit development and improve fruit quality.
In one study, the application of valine to peach trees was shown to not only control shoot growth but also to enhance fruit quality without some of the negative side effects associated with traditional growth regulators. wikipedia.org The mechanism of action is thought to involve the feedback inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids. tandfonline.com This leads to an imbalance in amino acid levels and subsequently inhibits growth.
The use of peach trees as a model for studying the effects of N-acyl valine compounds could build upon this existing research. Investigating how the acylation of valine with a hexadecanoyl (palmitoyl) group alters its uptake, transport, and biological activity within the plant would be a logical next step. Such studies could elucidate the potential of this compound as a novel plant growth regulator.
Table 1: Effects of Valine Treatment on Peach Trees
| Parameter | Observation | Reference |
| New Shoot Growth | Inhibition of longitudinal growth | tandfonline.comwikipedia.org |
| Fruit Quality | Improved net photosynthetic rate and fruit quality | wikipedia.org |
| Mechanism | Feedback inhibition of acetohydroxyacid synthase (AHAS) | tandfonline.com |
| Endogenous Levels | Increased endogenous valine content | tandfonline.com |
Considerations for Model Selection and Translational Relevance in Preclinical Research
The selection of appropriate research models is a critical step in the preclinical evaluation of this compound and other N-acyl amino acids. The translational relevance of findings from these models to potential human applications is a key consideration.
In Vitro Models
In vitro models provide a controlled environment to investigate the molecular mechanisms of action of this compound. These can range from cell-free assays to complex cell culture systems. For example, studies on the related compound N-palmitoyl-l-leucine utilized a high-throughput in vitro splicing assay to identify its inhibitory effects on spliceosome assembly. nih.gov This highlights the utility of targeted biochemical assays in elucidating the specific cellular processes affected by N-acyl amino acids.
When selecting an in vitro model, the choice of cell line is paramount and should be guided by the research question. If investigating the potential neuroactive properties of this compound, neuronal cell lines or primary neuron cultures would be appropriate. The regulation of N-acyl valines has been observed in brain tissue, suggesting that neurological models are highly relevant. frontiersin.org
In Vivo Models
In vivo models, typically in animals, are essential for understanding the systemic effects, metabolism, and potential therapeutic efficacy of this compound. Rodent models are commonly used in preclinical research. A study investigating the role of N-acyl amides in inflammation used a mouse model where inflammation was induced by intraplantar carrageenan injection. frontiersin.org This study revealed that levels of N-palmitoyl valine and N-stearoyl valine were altered in different brain regions, indicating their potential involvement in the central nervous system's response to peripheral inflammation. frontiersin.org
The choice of animal model should also consider the metabolic pathways of N-acyl amino acids. Fatty acid amide hydrolase (FAAH) is a key enzyme in the degradation of many N-acyl amides. mdpi.com Therefore, the use of FAAH knockout mice could be a valuable tool to study the effects of elevated endogenous N-acyl amide levels and to understand the metabolic stability of exogenously administered compounds like this compound.
Translational Relevance
The ultimate goal of preclinical research is to generate data that can be translated to human physiology and disease. For this compound, this involves bridging the findings from in vitro and in vivo models to predict its behavior in humans. A significant challenge is the potential for species-specific differences in metabolism and protein binding.
A critical aspect of translational relevance is understanding the compound's ADME (absorption, distribution, metabolism, and excretion) properties. While direct data for this compound is scarce, research on similar molecules can provide insights. For instance, studies on N-acyl amino acid prodrugs have been conducted to improve the bioavailability of parent compounds. plos.org
The multifaceted nature of N-acyl amide signaling, with their ability to interact with a variety of receptors and enzymes, underscores the importance of using a combination of research models to build a comprehensive understanding of their biological activities. wikipedia.org
Table 2: Overview of Research Models for N-Acyl Valine Studies
| Model Type | Specific Example | Key Findings/Applications | Reference |
| In Vitro | High-throughput splicing assay | Identified N-palmitoyl-l-leucine as a splicing inhibitor. nih.gov | nih.gov |
| In Vivo | Mouse model of inflammation (carrageenan-induced) | Showed regulation of N-palmitoyl valine and N-stearoyl valine in the brain. frontiersin.org | frontiersin.org |
| Plant Model | Peach trees (Prunus persica) | Demonstrated that valine inhibits shoot growth and improves fruit quality. tandfonline.comwikipedia.org | tandfonline.comwikipedia.org |
Advanced Research Directions and Future Perspectives on N Acyl Valine
Elucidation of Novel Molecular Targets and Binding Sites for N-Acyl Valine Compounds
N-acyl amino acids are known to interact with a range of molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. nih.gov While the broader family of NAAAs has been studied for their interactions with targets like fatty acid amide hydrolase (FAAH) and cannabinoid receptors, the specific molecular partners for N-Hexadecanoyl-valine remain largely uncharacterized. nih.gov Future research will focus on identifying and validating these targets. The amphipathic nature of N-acyl valine compounds, with their varied fatty acid chains and amino acid headgroups, suggests they could engage with novel binding sites on membrane proteins. nih.gov The identification of such "secret pockets" could open new avenues for drug design. drugdiscoverynews.com
Potential Molecular Targets for N-Acyl Valine Compounds
| Target Class | Potential Specific Targets | Rationale for Investigation |
| Enzymes | Fatty Acid Amide Hydrolase (FAAH) | FAAH is a key enzyme in the degradation of other bioactive N-acyl amides. nih.gov |
| GPCRs | Cannabinoid Receptors (CB1, CB2) | Structural similarities to endocannabinoids suggest potential interactions. nih.govresearchgate.net |
| Ion Channels | Transient Receptor Potential (TRP) Channels | Other N-acyl compounds have been shown to modulate TRP channel activity. |
| Transporters | Glycine (B1666218) Transporters (GLYT2) | N-arachidonoyl glycine, a related compound, inhibits GLYT2. nih.gov |
Investigation of Undiscovered Biological Functions and Signaling Roles
While some N-acyl amino acids have been implicated in processes like neuroprotection and energy homeostasis, the full spectrum of their biological functions is yet to be discovered. nih.govnih.gov For this compound, research is needed to move beyond its identification and delve into its physiological significance. Given that hundreds of bioactive lipids can theoretically be formed from the combination of various fatty acids and amino acids, there is a vast, unexplored landscape of potential signaling roles for these molecules. nih.gov
Development of N-Acyl Valine Analogs as Pharmacological Probes for Receptor and Enzyme Characterization
The synthesis of analogs of N-acyl amino acids has been a valuable strategy for structure-activity relationship studies, particularly in optimizing binding to receptors like the cannabinoid receptors. nih.gov Developing a library of this compound analogs, with modifications to both the acyl chain and the valine headgroup, would provide a powerful toolkit for pharmacological research. These analogs can be used to probe the binding pockets of receptors and enzymes, helping to elucidate the structural requirements for ligand recognition and activation. mdpi.com This approach is crucial for designing more potent and selective modulators of these targets.
Exploration of N-Acyl Valine in Specific Cellular Processes (e.g., cell proliferation inhibition, calcium ion mobilization)
Preliminary research on other N-acyl amino acids has shown their potential to influence fundamental cellular processes. For instance, certain N-acyl alanines have demonstrated antiproliferative effects in vitro. nih.gov Additionally, some N-acyl compounds are known to cause an influx of calcium ions into cells, a key event in many signaling pathways. researchgate.net Future studies should investigate whether this compound shares these activities or possesses unique effects on cell proliferation, differentiation, and intracellular signaling.
Understanding the Role of Stereochemistry in Modulating Biological Activity and Monolayer Characteristics
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as it dictates how they interact with their biological targets. mdpi.comlongdom.org For N-acyl amino acids, the specific three-dimensional arrangement of atoms can significantly impact their potency and efficacy. nih.gov Research into the stereochemical properties of N-acyl compounds has revealed that different isomers can have vastly different biological activities. nih.govresearchgate.net It is therefore essential to investigate how the stereochemistry of this compound influences its interactions with receptors and enzymes, as well as its self-assembly into monolayers, which can affect its behavior at biological interfaces.
Deeper Understanding of its Role in Lipid Homeostasis and Energy Balance
Emerging evidence suggests a link between branched-chain amino acids like valine and lipid metabolism. Valine supplementation has been shown to increase triglyceride synthesis in intestinal cells. nih.gov Furthermore, deprivation of valine can lead to fat loss by increasing energy expenditure and regulating lipid metabolism. researchgate.net Given that this compound is composed of both a fatty acid and valine, it is well-positioned to play a role in lipid homeostasis and energy balance. explorationpub.com Future research should aim to elucidate the specific mechanisms by which this compound may influence these critical metabolic processes.
Detailed Investigation of Cross-talk with Other Metabolic Pathways (e.g., amino acid biosynthesis/degradation)
The carbon backbone of amino acids can be metabolized into precursors for both glucose and fatty acid synthesis. khanacademy.org This places N-acyl amino acids at the crossroads of several major metabolic pathways. Valine itself is an essential amino acid involved in numerous metabolic processes. nih.govresearchgate.net A detailed investigation is needed to understand how the synthesis and degradation of this compound are integrated with other metabolic networks, including amino acid metabolism. This could reveal novel regulatory roles for this compound in cellular metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
